molecular formula C19H37NO3 B12379793 N-(1-Oxoheptadecyl)glycine-d2

N-(1-Oxoheptadecyl)glycine-d2

Cat. No.: B12379793
M. Wt: 329.5 g/mol
InChI Key: AEKJBHKVBQSNGN-FBCWWBABSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Oxoheptadecyl)glycine-d2 is a useful research compound. Its molecular formula is C19H37NO3 and its molecular weight is 329.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H37NO3

Molecular Weight

329.5 g/mol

IUPAC Name

2,2-dideuterio-2-(heptadecanoylamino)acetic acid

InChI

InChI=1S/C19H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20-17-19(22)23/h2-17H2,1H3,(H,20,21)(H,22,23)/i17D2

InChI Key

AEKJBHKVBQSNGN-FBCWWBABSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)NCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(1-Oxoheptadecyl)glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(1-Oxoheptadecyl)glycine-d2, a deuterated long-chain N-acyl glycine (B1666218). This document is intended for researchers and professionals in the fields of chemistry, biochemistry, and drug development who are interested in the synthesis, analysis, and potential biological applications of this molecule.

Introduction

N-acyl glycines are a class of endogenous lipid signaling molecules that are involved in various physiological processes. The introduction of a heptadecanoyl chain and deuterium (B1214612) labeling in this compound makes it a valuable tool for various research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification. The deuterium atoms on the glycine moiety provide a stable isotopic signature, allowing for its differentiation from its endogenous, non-deuterated counterpart.

Synthesis of this compound

The synthesis of this compound is a two-step process that involves the deuteration of glycine followed by the acylation of the deuterated glycine with heptadecanoyl chloride.

Synthesis Workflow

Synthesis_Workflow Glycine Glycine Glycine_d2 Glycine-d2 Glycine->Glycine_d2 Deuteration D2O Deuterium Oxide (D2O) Product This compound Glycine_d2->Product Acylation (Schotten-Baumann) Heptadecanoyl_Cl Heptadecanoyl Chloride Purification Purification (Recrystallization or Chromatography) Product->Purification NaOH Sodium Hydroxide (aq)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Glycine-d2

A detailed protocol for the deuteration of glycine can be adapted from established methods.

ParameterValue
Reactants
Glycine1.0 eq
Deuterium Oxide (D2O)20 eq
Reaction Conditions
SolventDeuterium Oxide (D2O)
Temperature100 °C (Reflux)
Reaction Time24-48 hours
Work-up
1.Evaporation of D2O under reduced pressure.
2.Repetition of the process 2-3 times to ensure high deuteration.
3.Drying of the final product under high vacuum.

Step 2: Synthesis of this compound (Schotten-Baumann Reaction)

This procedure outlines the acylation of Glycine-d2 with heptadecanoyl chloride.

ParameterValue
Reactants
Glycine-d21.0 eq
Heptadecanoyl Chloride1.1 eq
Sodium Hydroxide2.2 eq
Reaction Conditions
SolventWater and an organic solvent (e.g., diethyl ether)
Temperature0-5 °C (initially), then room temperature
Reaction Time2-4 hours
Work-up
1.Acidification of the aqueous layer with HCl to precipitate the product.
2.Filtration and washing of the solid with cold water.
3.Recrystallization from a suitable solvent (e.g., ethanol/water).
4.Alternatively, purification by column chromatography.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted proton NMR chemical shifts for this compound. Note that the signal for the glycine α-protons will be absent due to deuteration.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (heptadecanoyl chain)~0.88Triplet3H
(CH₂)₁₄ (heptadecanoyl chain)~1.25Multiplet28H
α-CH₂ (to C=O)~2.20Triplet2H
NH (amide)~7.5-8.5Broad Singlet1H
COOH~10-12Broad Singlet1H
Predicted ¹³C NMR Spectral Data

The predicted carbon NMR chemical shifts are presented below.

CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (heptadecanoyl chain)~14
(CH₂)₁₄ (heptadecanoyl chain)~22-34
α-CH₂ (to C=O)~36
α-CD₂ (glycine)~42 (may be a multiplet due to C-D coupling)
C=O (amide)~173
C=O (carboxylic acid)~175
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition. The fragmentation pattern in MS/MS can provide structural information.

Predicted Mass Spectrometry Data:

Ionm/z (calculated)
[M-H]⁻C₁₉H₃₄D₂NO₃⁻: ~329.29
[M+H]⁺C₁₉H₃₆D₂NO₃⁺: ~331.31

Predicted Fragmentation Pattern:

A characteristic fragmentation would be the cleavage of the amide bond, leading to fragments corresponding to the heptadecanoyl cation and the neutral or charged glycine-d2 moiety.

Potential Signaling Pathway

N-acyl amino acids, including long-chain N-acyl glycines, are known to act as signaling molecules, often interacting with G protein-coupled receptors (GPCRs). While the specific receptor for N-(1-Oxoheptadecyl)glycine has not been definitively identified, a plausible signaling mechanism involves its interaction with a putative GPCR on the cell surface.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound GPCR Putative GPCR Ligand->GPCR Binding G_protein G Protein (α, β, γ subunits) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signaling Cascade

Caption: A putative signaling pathway for N-acyl glycines.

This generalized pathway illustrates the binding of an N-acyl glycine to a GPCR, leading to the activation of intracellular signaling cascades through G proteins and effector enzymes, ultimately resulting in a specific cellular response. The exact downstream effects would be dependent on the specific receptor and cell type.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided protocols and data serve as a starting point for researchers to produce and analyze this molecule. Further investigation is warranted to elucidate its specific biological functions and to identify its cognate receptors and signaling pathways. The availability of this deuterated analog will undoubtedly facilitate future research into the physiological roles of long-chain N-acyl glycines.

An In-depth Technical Guide to the Chemical Properties of Deuterated N-Acylglycines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated N-acylglycines are a class of molecules gaining significant interest in the fields of pharmacology and drug development. This interest stems from the unique chemical and biological properties conferred by the substitution of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612). This technical guide provides a comprehensive overview of the core chemical properties of deuterated N-acylglycines, with a focus on their synthesis, physicochemical characteristics, metabolic stability, and role in cellular signaling. The strategic incorporation of deuterium can significantly alter a molecule's pharmacokinetic profile, offering a powerful tool for optimizing drug candidates.[1][2]

Physicochemical Properties of Deuterated vs. Non-Deuterated N-Acylglycines

PropertyEffect of DeuterationRationale
pKa Minimal to no significant changeThe electronic effect of deuterium is very similar to hydrogen, thus having a negligible impact on the acidity or basicity of the molecule.
LogP (Lipophilicity) Slight increase or decreaseDeuterium can slightly alter intermolecular interactions, such as hydrogen bonding and van der Waals forces, which can lead to minor changes in lipophilicity. The direction of this change is not always predictable and can be compound-specific.
Solubility Slight increase or decreaseSimilar to LogP, the subtle changes in intermolecular forces due to deuteration can lead to minor alterations in aqueous solubility. For example, a study on deuterated flurbiprofen (B1673479) showed a 2-fold increase in solubility compared to its non-deuterated counterpart.[3]
Melting Point Slight decreaseThe substitution of hydrogen with the heavier deuterium atom can alter the vibrational modes within the crystal lattice, often leading to a slight decrease in the melting point. A study on flurbiprofen-d8 demonstrated a lower melting point compared to flurbiprofen.[3]

Note: The precise quantitative impact of deuteration on these properties is highly dependent on the specific location and number of deuterium atoms within the N-acylglycine molecule. Experimental determination is crucial for accurate characterization.

The Deuterium Kinetic Isotope Effect (KIE) and Metabolic Stability

The most significant impact of deuteration on the chemical properties of N-acylglycines, particularly in a biological context, is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[1] This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, a common step in drug metabolism.[1]

Many metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[3] By strategically placing deuterium at these metabolic "hot spots," the rate of metabolism can be significantly reduced.[1] This leads to:

  • Increased Metabolic Stability: The deuterated N-acylglycine is broken down more slowly.[2]

  • Longer Half-life (t½): The molecule remains in the body for a longer period.[1]

  • Increased Drug Exposure (AUC): The overall concentration of the drug in the bloodstream over time is higher.[1]

  • Reduced Formation of Toxic Metabolites: Slower metabolism can decrease the production of potentially harmful byproducts.

The magnitude of the KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD). A KIE greater than 1 indicates a slower reaction rate for the deuterated molecule.

Table 2: Illustrative Example of the Impact of Deuteration on Metabolic Stability

CompoundIn Vitro Half-life (t½) in Human Liver MicrosomesIntrinsic Clearance (CLint)Kinetic Isotope Effect (kH/kD)
Non-deuterated N-acylglycine (Hypothetical)30 minutes100 µL/min/mg protein-
Deuterated N-acylglycine (Hypothetical)90 minutes33 µL/min/mg protein3.0

This table provides hypothetical data to illustrate the potential impact of deuteration. Actual values will vary depending on the specific compound and the position of deuteration.

Experimental Protocols

Synthesis of Deuterated N-Acylglycines

Several methods can be employed for the synthesis of deuterated N-acylglycines. One common approach involves the use of deuterated starting materials.

Example Protocol: Synthesis of a Deuterated N-Acylglycine

This protocol describes a general method for the acylation of a deuterated glycine (B1666218) derivative.

Materials:

  • Deuterated glycine (e.g., glycine-d5)

  • Acyl chloride or anhydride (B1165640) of the desired fatty acid

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Apparatus for inert atmosphere reaction (e.g., Schlenk line)

Procedure:

  • Dissolution: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the deuterated glycine in the anhydrous aprotic solvent.

  • Addition of Base: Add the base to the solution and stir.

  • Acylation: Slowly add the acyl chloride or anhydride to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure and isotopic enrichment of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A detailed protocol for the synthesis of N-lauroyl-L-alanine, which can be adapted for deuterated analogs, involves the reaction of L-alanine with lauroyl chloride.[4] Another general method for synthesizing deuterated amino acids involves a Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds.[5]

In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure to assess the metabolic stability of a deuterated N-acylglycine compared to its non-deuterated counterpart using liver microsomes.[1][6]

Materials:

  • Test compounds (deuterated and non-deuterated N-acylglycine)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test compounds in a suitable solvent. Prepare a microsomal suspension in phosphate buffer.

  • Pre-incubation: In a 96-well plate, add the microsomal suspension and the test compound working solutions. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a well containing the ice-cold quenching solution.[6]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Calculate the percentage of the parent compound remaining over time. Determine the in vitro half-life (t½) and intrinsic clearance (CLint). Compare the values between the deuterated and non-deuterated compounds to determine the kinetic isotope effect.[1]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Microsome Suspension C Pre-incubate at 37°C A->C B Prepare Test Compound Solutions B->C D Initiate with NADPH C->D E Quench Reaction at Time Points D->E F Centrifuge E->F G LC-MS/MS Analysis F->G H Data Analysis (t½, CLint, KIE) G->H

Caption: Workflow for an in vitro metabolic stability assay.

Signaling Pathways of N-Acylglycines

N-acylglycines are a class of endogenous lipid signaling molecules that exert their effects by interacting with various cellular targets, including G protein-coupled receptors (GPCRs).[7][8] Several N-acylglycines have been identified as ligands for orphan GPCRs, thereby elucidating their physiological roles.

N-Arachidonoylglycine (NAGly) and GPR18

N-arachidonoylglycine (NAGly) has been identified as an endogenous ligand for the orphan G protein-coupled receptor GPR18.[9][10] Activation of GPR18 by NAGly has been shown to induce an increase in intracellular Ca2+ concentration and inhibit forskolin-induced cAMP production in a pertussis toxin-sensitive manner, suggesting coupling to Gαi/o proteins.[9] However, some studies have reported that NAGly does not activate GPR18 through canonical G protein signaling pathways, suggesting the involvement of non-canonical pathways.[11][12]

GPR18_Signaling NAGly N-Arachidonoylglycine (NAGly) GPR18 GPR18 NAGly->GPR18 Binds to G_protein Gαi/o Protein GPR18->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces Ca2 Intracellular Ca2+ IP3->Ca2 Increases

Caption: Proposed signaling pathway of GPR18 activation by NAGly.

N-Acylglycines and GPR55

N-arachidonoylglycine (NAGly) has also been identified as an agonist for GPR55, another candidate endocannabinoid receptor.[13] Activation of GPR55 by NAGly leads to increased intracellular calcium mobilization and activation of the mitogen-activated protein kinase (MAPK) pathway.[13] GPR55 is known to couple to Gαq/11 and Gα12/13 subunits.[14][15]

GPR55_Signaling NAGly N-Arachidonoylglycine (NAGly) GPR55 GPR55 NAGly->GPR55 Binds to G_protein Gαq/11 or Gα12/13 GPR55->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produce Ca2 Intracellular Ca2+ IP3_DAG->Ca2 Increases Ca2+ MAPK MAPK Pathway IP3_DAG->MAPK Activates

Caption: Signaling pathway of GPR55 activation by NAGly.

N-Acylglycines and GPR92

N-arachidonylglycine (NAG) has been identified as an endogenous ligand for GPR92, activating the G(q/11)-mediated signaling pathway.[16]

GPR92_Signaling NAG N-Arachidonylglycine (NAG) GPR92 GPR92 NAG->GPR92 Binds to G_protein Gαq/11 GPR92->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Downstream Downstream Effectors PLC->Downstream

Caption: Signaling pathway of GPR92 activation by NAG.

Experimental Workflow for GPCR Activation Assay

Studying the activation of GPCRs by deuterated N-acylglycines is crucial to confirm that the pharmacological activity is retained.

GPCR_Activation_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Culture with GPCR Expression C Incubate Cells with Ligands A->C B Prepare Ligand Solutions (Deuterated & Non-deuterated) B->C D Measure Second Messenger Levels (e.g., Ca2+, cAMP) C->D E Generate Dose-Response Curves D->E F Determine EC50/IC50 Values E->F G Compare Potency and Efficacy F->G

Caption: General workflow for a GPCR activation assay.

Conclusion

Deuterated N-acylglycines represent a promising avenue for the development of novel therapeutics with improved pharmacokinetic properties. The primary advantage of deuteration lies in the kinetic isotope effect, which can significantly enhance metabolic stability, leading to a longer half-life and increased drug exposure. While the impact on other physicochemical properties is generally subtle, it is crucial to experimentally characterize these changes for each specific deuterated compound. The detailed experimental protocols and an understanding of the signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this exciting class of molecules. Further research into the quantitative effects of deuteration on a wider range of N-acylglycines and their interactions with various cellular targets will undoubtedly pave the way for the development of safer and more effective medicines.

References

Elucidation of the Chemical Structure of N-(1-Oxoheptadecyl)glycine-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of N-(1-Oxoheptadecyl)glycine-d2. Due to the limited availability of published experimental data for this specific deuterated compound, this document presents a predictive approach based on established analytical techniques and data from analogous non-deuterated N-acyl glycines. The guide details plausible synthetic routes, predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, and standardized experimental protocols. This information serves as a valuable resource for researchers working with stable isotope-labeled compounds in metabolomics and drug development.

Introduction

This compound is the deuterated form of N-heptadecanoylglycine, an N-acyl amino acid. N-acyl amino acids are a class of lipid molecules that play significant roles in various biological processes, and their deuterated analogs are invaluable tools as internal standards in quantitative mass spectrometry-based studies. The precise structural confirmation of these labeled compounds is critical for their application in metabolic research and pharmaceutical development. This guide outlines the key steps and expected data for the comprehensive structure elucidation of this compound.

Predicted Chemical Structure

Chemical Formula: C₁₉H₃₅D₂NO₃

Molecular Weight: 343.5 g/mol

Structure:

The structure consists of a heptadecanoic acid molecule linked via an amide bond to a glycine-d2 moiety. The deuterium (B1214612) atoms are located on the alpha-carbon of the glycine (B1666218) residue.

Synthesis Pathway

A common method for the synthesis of N-acyl glycines is the acylation of glycine. For the deuterated analog, glycine-d2 is used as a starting material.

G cluster_synthesis Synthesis Workflow Heptadecanoyl_chloride Heptadecanoyl chloride Schotten_Baumann Schotten-Baumann Reaction Heptadecanoyl_chloride->Schotten_Baumann Glycine_d2 Glycine-d2 Glycine_d2->Schotten_Baumann Product This compound Schotten_Baumann->Product Crude Product Purification Purification (e.g., Recrystallization) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound
  • Dissolution: Dissolve glycine-d2 in an aqueous solution of sodium hydroxide (B78521) (2M).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Acylation: Add heptadecanoyl chloride dropwise to the cooled glycine-d2 solution with vigorous stirring. Maintain the pH of the reaction mixture between 9 and 10 by the concurrent addition of aqueous sodium hydroxide.

  • Reaction: Continue stirring the mixture at room temperature for 2-3 hours after the addition is complete.

  • Acidification: Acidify the reaction mixture to a pH of approximately 2 with concentrated hydrochloric acid to precipitate the N-acyl glycine product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

  • Drying: Dry the purified product under vacuum.

Structure Elucidation Workflow

The confirmation of the synthesized product's structure involves a combination of spectroscopic techniques.

G cluster_elucidation Structure Elucidation Workflow Synthesized_Product Synthesized Product H_NMR ¹H NMR Spectroscopy Synthesized_Product->H_NMR Analyte C_NMR ¹³C NMR Spectroscopy Synthesized_Product->C_NMR Analyte MS Mass Spectrometry (HRMS) Synthesized_Product->MS Analyte Structure_Confirmation Structure Confirmed H_NMR->Structure_Confirmation Proton Environment C_NMR->Structure_Confirmation Carbon Skeleton MS->Structure_Confirmation Molecular Weight & Fragmentation

Caption: Logical workflow for the structure elucidation of the target molecule.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is used to identify the proton environments in the molecule. The absence of a signal for the alpha-protons of glycine is a key indicator of successful deuteration.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12br s1H-COOH
~6.0-6.5t1H-NH-
~2.2t2H-CH₂-C(O)NH-
~1.6m2H-CH₂-CH₂-C(O)NH-
~1.2-1.4m26H-(CH₂)₁₃-
~0.9t3H-CH₃

Note: The signal for the alpha-protons of glycine (typically around 4.0 ppm) will be absent due to deuteration.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature using a standard pulse sequence.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The signal for the deuterated alpha-carbon of the glycine moiety will exhibit a characteristic splitting pattern due to coupling with deuterium.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~175Amide -C=O
~172Carboxylic Acid -C=O
~41 (triplet)Glycine α-CD₂
~37-CH₂-C(O)NH-
~32-CH₂-CH₃
~29-30-(CH₂)₁₂-
~26-CH₂-CH₂-C(O)NH-
~23-CH₂-CH₂-CH₃
~14-CH₃
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum and reference the chemical shifts to the solvent peak.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the accurate mass of the molecular ion, confirming the elemental composition. Tandem MS (MS/MS) provides fragmentation information, which helps to confirm the connectivity of the molecule.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

IonPredicted m/zAssignment
[M+H]⁺344.3Protonated Molecular Ion
[M-H]⁻342.3Deprotonated Molecular Ion

Table 4: Predicted MS/MS Fragmentation of [M+H]⁺

Fragment m/zNeutral LossFragment Structure
268.3C₂H₂D₂O₂[CH₃-(CH₂)₁₅-C≡O]⁺
78.1C₁₇H₃₄O[H₂N=CD₂-COOH]⁺
Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, with a small amount of formic acid for positive ion mode or ammonium (B1175870) hydroxide for negative ion mode to promote ionization.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Infuse the sample solution directly or via a liquid chromatography system into the mass spectrometer. Acquire full scan mass spectra to determine the accurate mass of the molecular ion. For fragmentation analysis, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest.

  • Data Analysis: Compare the measured accurate mass with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to confirm the structural components of the molecule.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of synthesis and spectroscopic analysis. This technical guide provides the predicted data and detailed experimental protocols necessary for researchers to synthesize and characterize this and similar deuterated N-acyl glycines. The key identifiers for successful synthesis and deuteration are the absence of the glycine alpha-proton signal in ¹H NMR, the characteristic triplet for the deuterated carbon in ¹³C NMR, and the correct molecular weight and fragmentation pattern in high-resolution mass spectrometry. These methods ensure the structural integrity of stable isotope-labeled standards, which are essential for accurate and reliable quantitative studies in life sciences.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of N-Acylglycines in Fatty Acid Metabolism

Executive Summary

N-acylglycines (NAGs) are a class of endogenous lipid signaling molecules structurally related to the well-studied N-acylethanolamines, such as the endocannabinoid anandamide.[1][2] Comprising a fatty acid linked to a glycine (B1666218) molecule via an amide bond, these compounds are emerging from the shadow of their more famous relatives as critical players in fatty acid metabolism, cellular signaling, and as biomarkers for metabolic diseases.[1][3] Initially identified in the context of inborn errors of metabolism, where they represent detoxification products of accumulated acyl-CoAs, it is now clear that long-chain NAGs possess distinct biological activities.[4][5] They are involved in a range of physiological processes including anti-inflammation, analgesia, and neuronal signaling.[1] This guide provides a comprehensive overview of the biosynthesis, degradation, and multifaceted roles of N-acylglycines, presenting key quantitative data, detailed experimental protocols, and visual pathways to support advanced research and drug development efforts.

Biosynthesis of N-Acylglycines

The formation of N-acylglycines in mammals is understood to occur via two primary, and potentially interconnected, pathways: a glycine-dependent and a glycine-independent route.[1][6] The existence of dual pathways, which can function to maintain constant cellular levels of certain NAGs like N-arachidonoylglycine, underscores their physiological importance.[1][3]

Glycine-Dependent Pathway

This pathway involves the direct conjugation of a fatty acid to glycine.

  • Fatty Acid Activation: A fatty acid is first activated to its corresponding fatty acyl-CoA thioester by an acyl-CoA synthetase in an ATP-dependent reaction.[1]

  • Enzymatic Conjugation: The fatty acyl-CoA is then conjugated with glycine. This reaction is catalyzed by a glycine N-acyltransferase (GLYAT).[1][6] While GLYAT itself typically handles short- and medium-chain acyl-CoAs, a family of GLYAT-like (GLYATL) enzymes are responsible for synthesizing long-chain N-acylglycines.[6][7] For instance, hGLYATL2 shows a preference for oleoyl-CoA, and the knockdown of mGLYATL3 in mouse neuroblastoma cells leads to a significant decrease in long-chain NAGs.[6][7]

  • Alternative Formation: A secondary, H₂O₂-dependent formation of N-arachidonoylglycine from arachidonoyl-CoA and glycine has been reported to be catalyzed by cytochrome c.[3]

Glycine-Independent Pathway

This pathway generates N-acylglycines from the metabolism of other fatty acid amides.

  • N-Acylethanolamine Oxidation: The pathway begins with an N-acylethanolamine, which is oxidized by an alcohol dehydrogenase (ADH) to an intermediate N-acylglycinal.[3]

  • Aldehyde Dehydrogenase Action: The N-acylglycinal is subsequently oxidized by an aldehyde dehydrogenase (ALDH) to yield the final N-acylglycine product.[3]

Figure 1: Proposed pathways for N-acylglycine biosynthesis in mammalian systems.[1][3][6]

Degradation and Metabolic Conversion

N-acylglycines are metabolically active molecules that undergo enzymatic degradation and conversion, positioning them as both signaling terminators and metabolic intermediates.

Hydrolytic Degradation

The primary catabolic route for N-acylglycines is hydrolysis back to their constituent fatty acid and glycine.[1] This reaction is catalyzed by Fatty Acid Amide Hydrolase (FAAH) , the same enzyme responsible for degrading anandamide.[1][8] While FAAH is the main enzyme, some N-acylglycines are poor substrates for it.[1] The potential role of other hydrolases, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), has not been fully explored.[1][9]

Conversion to Primary Fatty Acid Amides (PFAMs)

N-acylglycines serve as direct precursors to primary fatty acid amides (PFAMs), such as oleamide.[6][7] This conversion is catalyzed by Peptidylglycine α-amidating monooxygenase (PAM) , which oxidatively cleaves the N-acylglycine to produce the corresponding PFAM and glyoxylate.[1][3] Experiments using siRNA to knock down PAM in N₁₈TG₂ cells resulted in decreased PFAM levels and a corresponding increase in N-acylglycine levels, confirming this metabolic link.[6][7]

Oxidative Metabolism

Similar to other fatty acids, the acyl chain of N-acylglycines can be modified. For example, N-palmitoylglycine is a substrate for cytochrome P450, which hydroxylates the fatty acid chain.[1]

Figure 2: Key metabolic pathways for the degradation and conversion of N-acylglycines.[1][3]

Physiological Functions and Molecular Targets

N-acylglycines exert a wide range of biological effects by interacting with various cellular targets.[1][10] Their functions are diverse and depend on the specific fatty acyl chain.

N-AcylglycinePhysiological Function(s)Molecular Target(s) & Quantitative Data
N-Arachidonoylglycine Anti-inflammatory, analgesic, vasorelaxation, modulation of electrical signaling.[1]FAAH: Inhibitor or poor substrate.[1] Glycine T2 Transporter: Inhibitor.[1] GPR55 & GPR92: Agonist.[1] GABA Receptor: Low affinity binding (Kd = 1–10 μM).[1] T-type Calcium Channels: Inhibitor.[1]
N-Oleoylglycine Regulates body temperature and locomotion.[1]Glycine T2 Transporter: Inhibitor (Kd = 0.5–1.0 μM).[1] PPAR-α: Weak agonist.[1] Paraoxonase: Inhibitor (Kd ≈ 1.0 μM).[1]
N-Palmitoylglycine Sensory neuronal signaling.[1]TRPC5 (Transient Receptor Protein Channel 5): Potential binding partner.[1]
N-Linoleoylglycine Anti-inflammatory activity.[1]Not well characterized.

The "Entourage Effect": N-arachidonoylglycine is a notable inhibitor of FAAH.[1] By inhibiting the enzyme that degrades anandamide, it can lead to an increase in the cellular concentration of anandamide, thereby potentiating endocannabinoid signaling.[1]

Role in Disease and as Diagnostic Biomarkers

The analysis of acylglycines is a critical tool for diagnosing inborn errors of metabolism, particularly mitochondrial fatty acid β-oxidation (FAO) disorders.[4][11]

  • Fatty Acid Oxidation Disorders: In conditions like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, specific acyl-CoA species accumulate because they cannot be properly metabolized.[4][12] The cell utilizes glycine conjugation as a detoxification mechanism to excrete these excess acyl groups in the urine as acylglycines.[4] Therefore, elevated urinary levels of specific short- and medium-chain acylglycines serve as key diagnostic markers for these disorders.[4][13]

  • Other Conditions: Elevated levels of N-palmitoylglycine and N-myristoylglycine have been identified in the urine of women with primary dysmenorrhea.[1] Acetylglycine has been identified as a potential biomarker for adult adiposity and has been associated with fat loss in vivo.[14]

Disease / ConditionAssociated N-Acylglycine(s)Biofluid
MCAD Deficiency Hexanoylglycine, Suberylglycine, PhenylpropionylglycineUrine
Multiple Acyl-CoA Dehydrogenation Defect (MAD) Ethylmalonylglycine, IsovalerylglycineUrine
Isovaleric Aciduria IsovalerylglycineUrine
Primary Dysmenorrhea N-palmitoylglycine, N-myristoylglycineUrine[1]
Adiposity Acetylglycine (negatively correlated)Serum[14]

Experimental Protocols

Quantification of N-Acylglycines by LC-MS/MS

This protocol describes a general method for the sensitive and specific quantification of N-acylglycines in biological samples.

  • Sample Preparation (Lipid Extraction):

    • Homogenize tissue samples or use biofluids (e.g., plasma, urine).

    • Spike the sample with a known amount of stable isotope-labeled internal standards (e.g., d4-N-oleoylglycine).

    • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol:water (2:1:1 v/v/v) or methyl-tert-butyl ether (MTBE).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase (for chloroform/methanol) or upper organic phase (for MTBE).

    • Dry the organic extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., 90:10 methanol:water) for LC-MS analysis.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.

    • Gradient: Run a linear gradient from ~40% B to 100% B over 10-15 minutes to elute the N-acylglycines.

    • Flow Rate: 0.3-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI), typically in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each N-acylglycine and its corresponding internal standard. For many N-acylglycines, a common product ion corresponding to the glycine fragment (m/z 74) can be used, though monitoring the deprotonated molecule is also common.

    • Quantification: Construct a calibration curve using known concentrations of authentic standards. Quantify the endogenous N-acylglycines by comparing their peak area ratio to the internal standard against the calibration curve.

G process process Sample Biological Sample (Tissue, Plasma, Urine) Spike Add Internal Standards Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Dry Down (Nitrogen Evaporation) Extract->Dry Recon Reconstitute in Solvent Dry->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

Figure 3: General experimental workflow for the quantification of N-acylglycines.[4][13][14]
GLYATL Enzyme Activity Assay

This assay measures the formation of an N-acylglycine from its precursors.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4).

  • Components:

    • Enzyme source (recombinant GLYATL protein or cell/tissue lysate).

    • Fatty Acyl-CoA substrate (e.g., 50 µM Oleoyl-CoA).

    • Glycine (e.g., 1 mM).

  • Initiation and Incubation:

    • Pre-incubate the enzyme source and glycine at 37 °C for 5 minutes.

    • Initiate the reaction by adding the fatty acyl-CoA substrate.

    • Incubate at 37 °C for a set time (e.g., 15-30 minutes).

  • Termination: Stop the reaction by adding an ice-cold solvent, such as acetonitrile, containing an internal standard.

  • Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant for the newly formed N-acylglycine using the LC-MS/MS method described above.

Conclusion and Future Directions

N-acylglycines are no longer considered mere metabolic byproducts but are recognized as a distinct class of lipid mediators with important roles in fatty acid metabolism and cell signaling.[1][15] Their biosynthesis and degradation pathways are complex and tightly regulated, and their physiological functions range from neuromodulation to inflammatory control.[1][3] The utility of short-chain acylglycines as diagnostic markers for metabolic disorders is well-established, while the therapeutic potential of long-chain N-acylglycines is an area of active investigation.[1][10]

Future research should focus on:

  • In Vivo Functions: Elucidating the precise physiological and pathophysiological roles of specific N-acylglycines in vivo.[1]

  • Receptor Deorphanization: Identifying and characterizing the specific receptors and binding proteins for many N-acylglycines.

  • Pathway Crosstalk: Understanding the metabolic interplay and regulatory mechanisms between N-acylglycines and other lipid signaling families, such as endocannabinoids and primary fatty acid amides.[1]

  • Therapeutic Development: Exploring the potential of modulating N-acylglycine levels or targeting their receptors for the treatment of metabolic and inflammatory diseases.

References

The Expanding Frontier of Bioactive Lipids: A Technical Guide to the Discovery of Novel Endogenous N-Acyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, identification, and characterization of novel endogenous N-acyl amino acids (NAAAs). This emerging class of lipid signaling molecules is gaining significant attention for its diverse physiological roles and therapeutic potential.

Introduction

N-acyl amino acids are a large and structurally diverse family of endogenous signaling lipids, formed by the amide linkage of a fatty acid to an amino acid.[1] Structurally analogous to the well-characterized endocannabinoid, N-arachidonoylethanolamine (anandamide), NAAAs are now considered part of an expanded "endocannabinoidome".[1] The broad combinatorial possibilities of different fatty acid and amino acid building blocks give rise to a vast number of potential NAAAs, many of which are yet to be discovered. These molecules have been shown to play roles in a variety of physiological processes, including vasodilation, neuroprotection, and inflammation, and are increasingly recognized as promising targets for drug discovery.[2][3]

This guide will provide a comprehensive overview of the methodologies for the discovery of novel NAAAs, using the discovery of N-arachidonoyl-L-serine (ARA-S) as a case study. It will also present quantitative data on a range of newly discovered NAAAs and detail their known signaling pathways.

Data Presentation: Endogenous Levels of Novel N-Acyl Amino Acids

A targeted lipidomics approach has led to the identification of a multitude of novel endogenous NAAAs in mammalian tissues, particularly in the brain. The following table summarizes the quantitative data for a selection of 50 novel NAAAs identified in rat brain tissue, showcasing the typical concentration ranges observed.

N-Acyl Amino AcidConcentration Range (pmol/g wet weight)
N-Acyl GABA
N-Palmitoyl-GABA1.2 - 2.5
N-Oleoyl-GABA3.0 - 5.8
N-Stearoyl-GABA2.5 - 4.1
N-Acyl Glycine
N-Lauroyl-Glycine0.5 - 1.2
N-Myristoyl-Glycine0.8 - 1.9
N-Palmitoyl-Glycine25.1 - 43.2
N-Oleoyl-Glycine41.7 - 69.0
N-Stearoyl-Glycine33.9 - 56.1
N-Acyl Alanine
N-Palmitoyl-Alanine0.3 - 0.7
N-Oleoyl-Alanine0.5 - 1.1
N-Stearoyl-Alanine0.4 - 0.9
N-Acyl Serine
N-Palmitoyl-Serine0.2 - 0.5
N-Oleoyl-Serine0.4 - 0.8
N-Stearoyl-Serine0.3 - 0.6
N-Acyl Leucine
N-Palmitoyl-Leucine0.2 - 0.4
N-Oleoyl-Leucine0.3 - 0.6
N-Stearoyl-Leucine0.2 - 0.5
N-Acyl Isoleucine
N-Palmitoyl-Isoleucine0.2 - 0.4
N-Oleoyl-Isoleucine0.3 - 0.5
N-Stearoyl-Isoleucine0.2 - 0.4
N-Acyl Valine
N-Palmitoyl-Valine0.2 - 0.4
N-Oleoyl-Valine0.3 - 0.5
N-Stearoyl-Valine0.2 - 0.4
N-Acyl Threonine
N-Palmitoyl-Threonine0.2 - 0.4
N-Oleoyl-Threonine0.3 - 0.6
N-Stearoyl-Threonine0.2 - 0.5
N-Acyl Aspartic Acid
N-Palmitoyl-Aspartic Acid0.4 - 0.9
N-Oleoyl-Aspartic Acid0.7 - 1.5
N-Stearoyl-Aspartic Acid0.5 - 1.2
N-Acyl Glutamic Acid
N-Palmitoyl-Glutamic Acid0.8 - 1.8
N-Oleoyl-Glutamic Acid1.5 - 3.2
N-Stearoyl-Glutamic Acid1.1 - 2.4

Data adapted from a targeted lipidomics analysis of rat brain tissue. The concentration ranges represent the lower and upper limits of detection in the study.

Experimental Protocols

Discovery and Isolation of Novel N-Acyl Amino Acids from Biological Tissue (Case Study: N-Arachidonoyl-L-Serine)

This protocol is based on the methodology used for the initial isolation of N-arachidonoyl-L-serine from bovine brain.[4]

I. Tissue Extraction

  • Homogenize fresh bovine brain tissue (approx. 1.5 kg) in a chloroform/methanol/water (1:1:0.5) solution.

  • Centrifuge the homogenate at 7,500 x g for 20 minutes at 4°C.

  • Filter the nonmiscible residues and separate the organic layer from the aqueous layer.

  • Evaporate the organic layer to dryness.

  • Redissolve the dry organic extract in methanol, filter, and evaporate to dryness to yield "extract A".

II. Purification

  • Subject "extract A" to column chromatography on silica (B1680970) gel.

  • Elute with a step gradient of chloroform/methanol (95:5, 9:1, and 1:1).

  • Collect fractions and analyze by thin-layer chromatography (TLC) using a chloroform/methanol/ammonium hydroxide (B78521) (80:20:1) mobile phase.

  • Combine fractions containing the compound of interest and further purify using a second silica gel column with a chloroform/methanol (9:1) mobile phase.

  • Perform a final purification step using preparative TLC with a chloroform/methanol/ammonium hydroxide (80:20:1) mobile phase.

  • Scrape the band corresponding to the purified compound from the TLC plate and elute from the silica with chloroform/methanol (1:1).

III. Structural Elucidation and Identification

  • Analyze the purified compound using high-resolution mass spectrometry (MS) to determine its elemental composition.

  • Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.

  • For validation, derivatize the purified compound (e.g., silylation for GC-MS analysis) and compare its retention time and mass spectrum with a synthesized standard.

  • To determine the stereochemistry, perform chiral chromatography (e.g., HPLC with a chiral column) of the derivatized natural product and compare its retention time to that of synthetic L- and D-enantiomers.[4]

Synthesis of N-Acyl Amino Acid Standards

The synthesis of authentic standards is crucial for the unambiguous identification and quantification of novel NAAAs. A common method for the synthesis of NAAAs is the Schotten-Baumann reaction.

I. General Procedure for N-Acylation

  • Dissolve the amino acid (e.g., L-serine) in a suitable solvent, such as a mixture of dichloromethane (B109758) and water.

  • Cool the solution in an ice bath and add a base, such as sodium hydroxide, to deprotonate the amino group.

  • Slowly add the fatty acyl chloride (e.g., arachidonoyl chloride) to the reaction mixture with vigorous stirring.

  • Allow the reaction to proceed for several hours at room temperature.

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the carboxylic acid group of the NAAA.

  • Extract the NAAA into an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantitative analysis of NAAAs in biological samples.

I. Sample Preparation

  • Homogenize the tissue sample in a suitable buffer.

  • Add an internal standard (a stable isotope-labeled analog of the NAAA of interest) to the homogenate.

  • Perform a liquid-liquid extraction to isolate the lipids, including the NAAAs. A common solvent system is chloroform/methanol/water.

  • Evaporate the organic layer to dryness and reconstitute the residue in a solvent compatible with the LC-MS/MS system.

II. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (solvent A) and acetonitrile (B52724) with 0.1% formic acid (solvent B).

    • A typical gradient might be: 0-2 min, 50% B; 2-12 min, 50-100% B; 12-15 min, 100% B; 15.1-18 min, 50% B.

  • Mass Spectrometry:

    • Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Optimize the MS parameters (e.g., capillary voltage, source temperature, gas flows) for the specific NAAAs being analyzed.

    • Use Multiple Reaction Monitoring (MRM) for quantification. Select the precursor ion (the deprotonated molecule, [M-H]⁻) in the first quadrupole, fragment it in the second quadrupole (collision cell), and monitor a specific fragment ion in the third quadrupole.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for the Discovery of Novel N-Acyl Amino Acids

Discovery_Workflow cluster_extraction Tissue Extraction cluster_purification Purification cluster_identification Identification & Validation Tissue Biological Tissue (e.g., Bovine Brain) Homogenization Homogenization in Solvent Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Organic_Layer Organic Layer Separation Centrifugation->Organic_Layer Evaporation1 Evaporation to Dryness Organic_Layer->Evaporation1 Column1 Silica Gel Column Chromatography (Gradient Elution) Evaporation1->Column1 TLC_Analysis TLC Analysis Column1->TLC_Analysis Column2 Second Silica Gel Column (Isocratic Elution) TLC_Analysis->Column2 Prep_TLC Preparative TLC Column2->Prep_TLC Elution Elution of Purified Compound Prep_TLC->Elution Mass_Spec High-Resolution MS & MS/MS Elution->Mass_Spec Comparison Comparison with Standard (GC-MS, Chiral HPLC) Mass_Spec->Comparison Synthesis Chemical Synthesis of Standard Synthesis->Comparison Structure Structure Elucidation Comparison->Structure ARA_S_Ion_Channel ARAS N-Arachidonoyl-L-Serine Activation Activation ARAS->Activation Modulation Modulation ARAS->Modulation BKCa BKCa Channel N_type N-type Ca2+ Channel Activation->BKCa Modulation->N_type ARA_S_GPR55_Signaling ARAS N-Arachidonoyl-L-Serine GPR55 GPR55 ARAS->GPR55 binds G_protein Gαi/o GPR55->G_protein activates PI3K PI3K G_protein->PI3K activates MAPK_pathway MAPK Pathway G_protein->MAPK_pathway activates Akt Akt PI3K->Akt phosphorylates Cellular_Responses Cellular Responses (Proliferation, Migration, Angiogenesis) Akt->Cellular_Responses ERK ERK1/2 MAPK_pathway->ERK phosphorylates ERK->Cellular_Responses

References

An In-depth Technical Guide on the Solubility and Stability of N-(1-Oxoheptadecyl)glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-Oxoheptadecyl)glycine-d2 is a deuterated stable isotope-labeled version of N-heptadecanoylglycine, a member of the N-acyl amino acid family.[1] These lipid molecules are gaining significant attention in biomedical research for their roles as endogenous signaling molecules in various physiological processes, including metabolic homeostasis, pain sensation, and inflammation.[2][3] Understanding the fundamental physicochemical properties of solubility and stability is critical for the accurate design and interpretation of in vitro and in vivo experiments, as well as for the development of potential therapeutic agents. This guide provides a comprehensive overview of the solubility and stability profile of this compound, detailed experimental protocols for characterization, and visual workflows to aid in experimental design.

Note: Specific experimental data for the deuterated form, this compound, is not widely available. The data and principles presented herein are based on the known properties of structurally similar long-chain N-acyl amino acids and established principles of lipid chemistry. The primary effect of deuterium (B1214612) substitution on the glycine (B1666218) moiety is to potentially alter metabolic profiles (kinetic isotope effect) rather than significantly changing bulk physical properties like solubility.[4]

Solubility Profile

The solubility of a compound is a critical parameter that dictates its handling, formulation, and bioavailability. This compound, possessing a long C17 alkyl chain, is a lipophilic molecule with limited aqueous solubility.[5] Its solubility is primarily dictated by the long hydrocarbon chain, while the glycine headgroup provides a modest degree of polarity.

Quantitative Solubility Data

The following table summarizes the expected solubility of this compound in various common laboratory solvents, based on data from structurally similar N-acyl glycines like N-Oleoyl glycine.[6]

SolventTypeExpected Solubility (at 25°C)Notes
DMSO Polar Aprotic~10-15 mg/mLGood for preparing high-concentration stock solutions.[6]
Ethanol Polar Protic~10-15 mg/mLSuitable for stock solutions; can be diluted into aqueous buffers.[6]
Dimethyl Formamide (DMF) Polar Aprotic~10 mg/mLAlternative to DMSO for stock solutions.[6]
Methanol Polar ProticSolubleExpected to be readily soluble, similar to ethanol.
Aqueous Buffers (e.g., PBS, pH 7.2) AqueousSparingly Soluble / InsolubleDirect dissolution is challenging. Use of a co-solvent is required.[6]
Ethanol:PBS (1:4) Aqueous Co-solvent~0.2 mg/mLA common method to achieve workable concentrations in aqueous media.[6]
Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the "shake-flask" method, a standard approach for determining the equilibrium solubility of a compound in various solvents.[7]

Objective: To determine the saturation solubility of this compound in a chosen solvent system.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, ethanol, PBS pH 7.4)

  • Vials with screw caps

  • Vortex mixer and orbital shaker/incubator

  • Microcentrifuge

  • Syringe filters (0.22 µm, PTFE for organic, PVDF for aqueous)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter appropriate for the solvent to remove any remaining particulates.

  • Quantification:

    • Prepare a standard curve of the compound with known concentrations.

    • Dilute the filtered sample with a suitable mobile phase.

    • Analyze the sample using a validated HPLC method to determine the concentration.[8]

  • Calculation: The determined concentration represents the saturation solubility of the compound in that solvent at the specified temperature.

Visualization: Solubility Determination Workflow

G Workflow for Equilibrium Solubility Determination A Add excess compound to solvent B Equilibrate at constant temp (e.g., 24h at 25°C) A->B C Centrifuge to pellet undissolved solid B->C D Collect and filter supernatant (0.22 µm) C->D E Quantify concentration via HPLC D->E F Calculate Saturation Solubility E->F

Workflow for Equilibrium Solubility Determination

Stability Profile

The chemical stability of this compound is crucial for ensuring its integrity during storage and experimentation. The primary route of degradation for N-acyl amino acids is the hydrolysis of the amide bond, which can be influenced by pH, temperature, and enzymatic activity.[9][10]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish degradation pathways.[11] This helps in developing stability-indicating analytical methods.[12]

Stress ConditionExpected OutcomePrimary Degradation Product
Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C)Degradation expected. The amide bond is susceptible to acid-catalyzed hydrolysis.[9]Heptadecanoic acid and Glycine-d2
Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C)Significant degradation expected. Amide bonds are readily hydrolyzed under basic conditions.[9]Heptadecanoate and Glycine-d2
Oxidative (e.g., 3% H₂O₂, RT)Low to moderate degradation. The saturated alkyl chain is generally stable to oxidation.Potential minor oxidation products.
Thermal (e.g., 80°C, solid state)High stability expected in solid form.Minimal degradation.
Photolytic (e.g., ICH Q1B conditions)High stability expected, as the molecule lacks significant chromophores.Minimal degradation.
Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound stock solution (e.g., in ethanol)

  • Stress agents: HCl, NaOH, H₂O₂

  • Temperature-controlled incubator/water bath

  • Photostability chamber

  • HPLC-MS system for analysis

Procedure:

  • Sample Preparation: Prepare separate reaction mixtures by adding the compound's stock solution to solutions of the stress agents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). A control sample in neutral solution (water/ethanol) should also be prepared.

  • Incubation:

    • Hydrolytic: Incubate the acidic and basic samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

    • Oxidative: Keep the oxidative sample at room temperature, protected from light.

    • Thermal: Store the solid compound and a solution sample at high temperature (e.g., 80°C).

    • Photolytic: Expose the compound (solid and solution) to light as per ICH Q1B guidelines.

  • Time-Point Sampling: At various time points, withdraw an aliquot from each reaction.

  • Neutralization: Neutralize the acidic and basic samples immediately to quench the degradation reaction.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method, often coupled with mass spectrometry (HPLC-MS).

    • Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Characterization: Use MS/MS fragmentation to identify the structure of any significant degradants.

Visualization: Forced Degradation Workflow

G Workflow for Forced Degradation Study cluster_0 Stress Conditions A Acidic (HCl) G Incubate under specified conditions A->G B Basic (NaOH) B->G C Oxidative (H₂O₂) C->G D Thermal D->G E Photolytic E->G F Prepare compound in stress/control solutions F->A F->B F->C F->D F->E H Sample at defined time points G->H I Analyze via HPLC-MS H->I J Identify Degradants & Determine Degradation Rate I->J

Workflow for Forced Degradation Study

Biological Context and Signaling Pathways

N-acyl amino acids, including N-acyl glycines, are endogenous signaling lipids.[13] Their biosynthesis is a key part of their regulatory mechanism. Understanding these pathways is essential for researchers studying their physiological roles.

Biosynthetic Pathway of N-Acylglycines

There are two primary proposed pathways for the biosynthesis of long-chain N-acylglycines.[14][15]

  • Direct Condensation: This is the most direct route, where a fatty acid is first activated to its acyl-CoA derivative by an acyl-CoA synthetase. Subsequently, a glycine N-acyltransferase-like enzyme (such as GLYATL3) catalyzes the conjugation of the fatty acyl-CoA with glycine to form the N-acylglycine.[15][16]

  • Oxidative Pathway: An alternative route involves the N-acylethanolamines (like anandamide). This pathway proposes a sequential oxidation of an N-acylethanolamine, first by an alcohol dehydrogenase and then by an aldehyde dehydrogenase, to yield the corresponding N-acylglycine.[13]

Visualization: N-Acylglycine Biosynthesis Pathway

G Proposed Biosynthetic Pathways of N-Acylglycines FA Fatty Acid (e.g., Heptadecanoic Acid) ACoA Fatty Acyl-CoA ACS Acyl-CoA Synthetase FA->ACS NAG N-Acylglycine (e.g., N-Heptadecanoylglycine) GLYAT GLYATL3 ACoA->GLYAT GLY Glycine GLY->GLYAT NAE N-Acylethanolamine NAA N-Acylglycinaldehyde (Intermediate) ADH Alcohol Dehydrogenase NAE->ADH ALDH Aldehyde Dehydrogenase NAA->ALDH ACS->ACoA GLYAT->NAG ADH->NAA ALDH->NAG lab1 Direct Condensation Pathway lab2 Oxidative Pathway

References

Methodological & Application

Quantitative Analysis of N-Acylglycines in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines are a class of endogenous metabolites formed by the conjugation of an acyl-CoA with glycine. In healthy individuals, these compounds are present at low levels. However, their concentrations can significantly increase in certain inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias, making them crucial biomarkers for diagnosis and disease monitoring.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the accurate and sensitive quantification of N-acylglycines in biological matrices like plasma and urine due to its high specificity and throughput.[1] This document provides a detailed protocol for the quantitative analysis of a panel of N-acylglycines using LC-MS/MS.

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing for the quantification of N-acylglycines.

Sample Preparation

Plasma Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • Vortex the sample for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., n-Octanoylglycine-2,2-d2).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Urine Sample Preparation (Dilute-and-Shoot)

  • Thaw frozen urine samples at room temperature.

  • Vortex the sample for 10 seconds.

  • Centrifuge at 4,000 x g for 5 minutes to pellet any debris.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution (e.g., n-Octanoylglycine-2,2-d2 in 50% methanol/water).

  • Vortex for 10 seconds.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.[1]

Liquid Chromatography (LC) Conditions
  • System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

Mass Spectrometry (MS) Conditions
  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: Medium

  • Nebulizer Gas (GS1): 50 psi

  • Heater Gas (GS2): 50 psi

Data Presentation

Quantitative data for a panel of N-acylglycines are summarized below. Table 1 provides the MRM transitions for selected N-acylglycines. Table 2 presents the urinary reference ranges for a comprehensive panel of N-acylglycines.

Table 1: MRM Transitions for N-Acylglycine Panel

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Propionylglycine132.176.115
N-Butyrylglycine146.176.115
N-Isovalerylglycine160.176.116
N-Hexanoylglycine174.176.117
N-Octanoylglycine202.276.120
N-Suberylglycine232.276.122
n-Octanoylglycine-2,2-d2 (ISTD)204.278.120

Note: Collision energies are instrument-dependent and should be optimized.[1]

Table 2: Urinary N-Acylglycine Reference Ranges

N-AcylglycineReference Range (mg/g Creatinine)Associated Metabolic Disorders with Elevated Levels
n-Acetylglycine≤3.50-
n-Propionylglycine≤2.25Propionic Acidemia, Multiple Carboxylase Deficiency
Isobutyrylglycine≤3.00Isobutyryl-CoA Dehydrogenase Deficiency
n-Butyrylglycine≤2.50Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency
2-Methylbutyrylglycine≤2.002-Methylbutyryl-CoA Dehydrogenase Deficiency
Isovalerylglycine≤8.00Isovaleric Acidemia
3-Methylcrotonylglycine≤2.253-Methylcrotonyl-CoA Carboxylase Deficiency
n-Tiglylglycine≤9.00Beta-Ketothiolase Deficiency
n-Hexanoylglycine≤2.00Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
n-Octanoylglycine≤2.00Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
3-Phenylpropionylglycine≤2.00-
Suberylglycine≤5.00Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

Data sourced from Mayo Clinic Laboratories.[2]

Method Validation Parameters

The described LC-MS/MS method for N-acylglycine quantification typically demonstrates excellent performance characteristics:

  • Linearity: Correlation coefficients (r²) > 0.99 are consistently achieved over a wide concentration range (e.g., 0.1 to 100 µM).[1]

  • Lower Limit of Quantification (LLOQ): LLOQs are typically in the low micromolar to nanomolar range, for instance, 0.1 µM for many analytes.[1]

  • Precision: Within- and between-run precision are generally characterized by coefficients of variation (CVs) of less than 15%.

  • Accuracy: Accuracy is typically within 85-115% of the nominal concentration.

Mandatory Visualizations

N-Acylglycine Biosynthesis Pathway

FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase NAcylglycine N-Acylglycine AcylCoA->NAcylglycine Glycine Glycine Glycine->NAcylglycine Glycine N-Acyltransferase (GLYAT)

Caption: Biosynthesis pathway of N-acylglycines.

Experimental Workflow for N-Acylglycine Quantification

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Urine Sample Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation (Plasma) or Dilution (Urine) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for N-acylglycine analysis.

References

Application Notes and Protocols for the Use of N-(1-Oxoheptadecyl)glycine-d2 as an Internal Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines are a class of endogenous metabolites formed through the conjugation of fatty acids with glycine. These molecules are gaining increasing interest in the field of metabolomics as potential biomarkers for various physiological and pathological conditions, including inborn errors of metabolism and fatty acid oxidation disorders.[1][2] The accurate and precise quantification of these metabolites in complex biological matrices such as plasma and urine is crucial for understanding their biological roles. However, the inherent variability in sample preparation and instrumental analysis can pose significant challenges to obtaining reliable quantitative data.

The use of stable isotope-labeled internal standards is a well-established strategy to overcome these challenges. N-(1-Oxoheptadecyl)glycine-d2 is a deuterated analog of the endogenous N-heptadecanoylglycine. Its chemical and physical properties are nearly identical to the unlabeled analyte, allowing it to effectively compensate for variations in extraction efficiency, matrix effects, and instrument response during mass spectrometry-based analysis.[3] This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of long-chain N-acylglycines in metabolomics studies.

Quantitative Data

The following tables summarize representative quantitative performance data for an LC-MS/MS method for the analysis of long-chain N-acylglycines using a deuterated internal standard. These values are provided as a general guideline and should be established for each specific assay and laboratory.

Table 1: Representative LC-MS/MS Method Validation Parameters

ParameterTypical Performance
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 - 10 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85 - 115%
Mean Recovery of Analytes90.2 to 109.3%[4]

Table 2: Representative Mass Spectrometry Parameters for a Long-Chain N-Acylglycine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Heptadecanoylglycine[To be determined][To be determined][To be optimized]
This compound[To be determined][To be determined][To be optimized]

Note: The exact m/z values for the precursor and product ions will depend on the specific adduct formed (e.g., [M+H]⁺ or [M-H]⁻) and the fragmentation pattern of the molecule. These parameters need to be optimized for the specific instrument used.

Experimental Protocols

Sample Preparation

The following are generalized protocols for the extraction of N-acylglycines from plasma and urine.

a) Plasma Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution of this compound in methanol.

  • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[2]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.

b) Urine Sample Preparation (Dilute-and-Shoot)

  • Thaw frozen urine samples at room temperature.

  • Vortex the sample for 10 seconds.

  • Centrifuge at 4,000 x g for 5 minutes to pellet any debris.[2]

  • In a microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (this compound in 50% methanol/water).[2]

  • Vortex for 10 seconds.

  • Transfer the mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions for the analysis of long-chain N-acylglycines. These should be optimized for the specific instrument and analytes of interest.

a) Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 30% B

    • 10.1-12 min: 30% B

b) Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: To be optimized

  • Gas Flow Rates: To be optimized

  • Capillary Voltage: To be optimized

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma or Urine) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Extraction (Protein Precipitation or Dilution) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio_Calculation Quantification Quantification (Using Calibration Curve) Ratio_Calculation->Quantification

Caption: Experimental workflow for the quantification of N-acylglycines.

Metabolic Pathway

metabolic_pathway Fatty_Acid Long-Chain Fatty Acid (e.g., Heptadecanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA ATP, CoA GLYAT Glycine N-Acyltransferase (GLYAT) Fatty_Acyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Acylglycine N-(1-Oxoheptadecyl)glycine GLYAT->N_Acylglycine CoA

Caption: Biosynthesis of N-(1-Oxoheptadecyl)glycine.

References

Application Note: High-Sensitivity Detection and Quantification of N-(1-Oxoheptadecyl)glycine-d2 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids are a class of lipid signaling molecules involved in various physiological processes. Their accurate quantification is crucial for understanding their roles in health and disease. N-(1-Oxoheptadecyl)glycine-d2 is a deuterated analog of N-heptadecanoylglycine, often used as an internal standard in mass spectrometry-based quantification of endogenous N-acyl glycines. This application note provides a detailed protocol for the analysis of this compound, including its mass spectrometry fragmentation pattern, a quantitative LC-MS/MS workflow, and sample preparation from biological matrices.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in positive ion mode electrospray ionization (ESI) is anticipated to proceed via collision-induced dissociation (CID), primarily involving the cleavage of the amide bond. The proposed fragmentation pathway is initiated by protonation of the amide nitrogen or oxygen.

The key fragmentation pathways are expected to be:

  • Neutral loss of the glycine-d2 moiety: Cleavage of the amide bond can result in the neutral loss of the deuterated glycine (B1666218), leading to the formation of a heptadecanoyl cation.

  • Formation of the deuterated iminium ion of glycine: Alternatively, cleavage can result in the formation of the protonated, deuterated glycine fragment.

A visual representation of this predicted fragmentation is provided below.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor This compound [M+H]+ Fragment1 Heptadecanoyl cation C17H33O+ Precursor->Fragment1 Neutral loss of Glycine-d2 Fragment2 Deuterated Glycine Iminium Ion C2H4D2NO+ Precursor->Fragment2 Amide bond cleavage

Caption: Predicted fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the expected m/z values for the precursor and major product ions of this compound, which are essential for developing a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method for quantification.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Description of Product Ions
This compound344.3269.378.11: Heptadecanoyl cation; 2: Deuterated glycine iminium ion

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction and quantification of this compound from a biological matrix such as plasma.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of a working solution of this compound (as an internal standard if quantifying an endogenous analog).

  • Add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard if this compound is the analyte of interest.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography Conditions
  • LC System: HPLC or UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 50% B

    • 1-10 min: 50-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-50% B

    • 12.1-15 min: 50% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 350°C

  • Capillary Voltage: 3.5 kV

  • Collision Gas: Argon

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed fragmentation pattern, quantitative data, and experimental protocols will aid researchers, scientists, and drug development professionals in establishing robust and reliable methods for the quantification of this and other long-chain N-acyl glycines in various biological matrices. The provided workflows and diagrams serve as valuable tools for method implementation and training.

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of N-Heptadecanoyl-Glycine (C17-Glycine)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acyl glycines are a class of endogenous lipid signaling molecules formed by the conjugation of a fatty acid's acyl-CoA ester with glycine (B1666218).[1][2][3] These molecules are implicated in various physiological and pathological processes, and their levels can serve as important biomarkers for certain inborn errors of metabolism, particularly fatty acid oxidation disorders.[1][4][5] N-Heptadecanoyl-glycine (C17-glycine), an odd-chain N-acyl glycine, is of particular interest for its role as a potential biomarker and its involvement in lipid metabolism.

Accurate and robust quantification of C17-glycine in complex biological matrices is essential for understanding its physiological role and clinical significance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, specificity, and throughput.[1]

This application note presents a detailed, validated LC-MS/MS method for the reliable quantification of C17-glycine in human plasma. The method utilizes a straightforward protein precipitation step for sample preparation and a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.

Biological Pathway: Biosynthesis and Degradation of N-Acyl Glycines

The cellular concentration of N-acyl glycines like C17-glycine is regulated by the balance of their synthesis and degradation. The primary biosynthetic pathway involves the action of Glycine N-acyltransferase-like (GLYATL) enzymes, which catalyze the conjugation of a fatty acyl-CoA (e.g., Heptadecanoyl-CoA) with glycine.[2][6][7] Conversely, degradation is primarily mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the N-acyl glycine back into its constituent fatty acid and glycine.[3]

N_Acyl_Glycine_Metabolism FattyAcid Fatty Acid (e.g., Heptadecanoic Acid) AcylCoA Fatty Acyl-CoA (e.g., Heptadecanoyl-CoA) FattyAcid->AcylCoA Acyl-CoA Synthetase C17Glycine N-Acyl Glycine (C17-Glycine) AcylCoA->C17Glycine GLYATL (Biosynthesis) Glycine Glycine Glycine->C17Glycine C17Glycine->FattyAcid FAAH (Degradation) Signaling Biological Signaling & Effects C17Glycine->Signaling

Metabolic pathway for N-acyl glycine biosynthesis and degradation.

Experimental Protocol

Materials and Reagents
  • Analytes: C17-glycine, C17-glycine-d2 (Internal Standard)

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

  • Plasma: Human plasma (K2-EDTA)

Sample Preparation

The sample preparation workflow is designed for high-throughput analysis using a simple protein precipitation method.[1]

Sample_Prep_Workflow start Start: Plasma Sample add_plasma Add 50 µL Plasma Sample start->add_plasma add_is Add 10 µL Internal Standard (C17-Glycine-d2 in ACN) ppt Add 200 µL ice-cold Acetonitrile (Protein Precipitation) add_is->ppt add_plasma->add_is vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Workflow diagram for plasma sample preparation.

Protocol Steps:

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard (C17-glycine-d2 at 500 nM).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Conditions

The chromatographic separation is performed using a reversed-phase C18 column, providing good retention and peak shape for C17-glycine.

LC Parameters Condition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 40% B to 95% B in 5 min, hold at 95% B for 2 min, re-equilibrate for 3 min.

Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). MRM transitions must be optimized for the specific instrument used.[8]

MS Parameters Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
Ion Spray Voltage 5500 V
MRM Transitions See Table below

Table 1: MRM Transitions for C17-Glycine and Internal Standard Note: Collision energies (CE) and other compound-dependent parameters should be optimized empirically.

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Role
C17-Glycine328.5253.450Quantifier
C17-Glycine328.5310.550Qualifier
C17-Glycine-d2 (IS)330.5253.450IS Quantifier

Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability. The results demonstrate that the assay is robust and reliable for the intended purpose.

Linearity and Sensitivity

Calibration curves were prepared in a surrogate matrix (e.g., stripped plasma) over the concentration range of 10 - 10,000 nM. The assay showed excellent linearity with a correlation coefficient (r²) > 0.99.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

Parameter Result
Calibration Range 10 - 10,000 nM
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
LLOQ 10 nM
Accuracy at LLOQ 95.7%
Precision (CV) at LLOQ 8.2%
Accuracy and Precision

The intra- and inter-day accuracy and precision were assessed by analyzing quality control (QC) samples at three concentration levels (Low, Mid, High). The results are within the acceptable limits of ±15% (±20% at the LLOQ).[9]

Table 3: Intra- and Inter-Day Accuracy and Precision

QC Level Nominal Conc. (nM) Intra-Day Accuracy (% Bias) Intra-Day Precision (% CV) Inter-Day Accuracy (% Bias) Inter-Day Precision (% CV)
Low QC 30-2.5%6.8%-4.1%7.5%
Mid QC 5001.8%4.2%0.9%5.1%
High QC 80000.5%3.1%1.3%4.3%
Matrix Effect and Recovery

The matrix effect and extraction recovery were evaluated at low and high QC concentrations. The method demonstrates high extraction recovery and minimal matrix effect, ensuring reliable quantification.

Table 4: Extraction Recovery and Matrix Effect

QC Level Nominal Conc. (nM) Extraction Recovery (%) Matrix Effect (%)
Low QC 3092.4%97.1% (minor suppression)
High QC 800094.1%98.5% (minor suppression)
Stability

The stability of C17-glycine was assessed under various conditions relevant to sample handling and storage. The analyte was found to be stable under all tested conditions.

Table 5: Stability of C17-Glycine in Human Plasma

Condition Duration Stability (% of Nominal)
Bench-top (Room Temperature) 6 hours96.8%
Autosampler (4°C) 24 hours98.2%
Freeze-Thaw Cycles (-80°C to RT) 3 cycles95.5%
Long-term Storage (-80°C) 90 days97.1%

Conclusion

This application note describes a sensitive, specific, and robust LC-MS/MS method for the quantification of C17-glycine in human plasma. The simple sample preparation procedure and rapid chromatographic runtime make it suitable for high-throughput analysis in both clinical research and drug development settings. The validation data confirms that the method is accurate, precise, and reliable, providing a valuable tool for investigating the role of N-acyl glycines in health and disease.

References

Measuring N-acylglycine Levels in Plasma and Tissue Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines are a class of endogenous lipid metabolites formed through the conjugation of an acyl-CoA with glycine (B1666218).[1] These molecules play significant roles in various physiological and pathological processes, including the regulation of pain, inflammation, and energy metabolism.[2] Altered levels of specific N-acylglycines have been identified as biomarkers for certain inborn errors of metabolism, making their accurate quantification crucial for both clinical diagnostics and biomedical research.[3] This document provides detailed protocols for the sensitive and specific measurement of N-acylglycines in plasma and tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with a summary of reported quantitative data and relevant biological pathways.

Quantitative Data Summary

The following tables summarize the quantitative levels of various N-acylglycines reported in different biological matrices. These values can serve as a reference for researchers designing and interpreting their own experiments.

Table 1: N-acylglycine Levels in Rodent Tissues

N-acylglycineSpeciesTissueConcentrationMethod
N-arachidonoylglycineRatBrain~50 pmol/g (dry weight)[1]Not Specified
N-arachidonoylglycineRatSpinal Cord~140 pmol/g (dry weight)[1]Not Specified
N-oleoylglycineMouseBrain (whole)16 ± 7 pmol/gHPLC-MS/MS
N-oleoyl alanineMouseBrain (whole)1.6 ± 1.4 pmol/gHPLC-MS/MS
N-arachidonoyl PERatBrain22 ± 16 pmol/g (wet tissue)[4]GC/MS
AnandamideRatBrain11 ± 7 pmol/g (wet tissue)[4]GC/MS

Table 2: Acylglycine Concentrations in Human Urine

AcylglycineConditionConcentration (mmol/mol creatinine)Method
AcetylglycineHealthy Weight1.02 (0.55-1.96)[5]LC-MS/MS
AcetylglycineClass III Obesity0.53 (0.35-0.74)[5]LC-MS/MS
IsobutyrylglycineHealthy Weight0.73 (0.53-0.89)[5]LC-MS/MS
IsobutyrylglycineClass III Obesity0.37 (0.30-0.55)[5]LC-MS/MS
TiglylglycineHealthy Weight1.04 (0.86-1.60)[5]LC-MS/MS
TiglylglycineClass III Obesity0.57 (0.48-0.71)[5]LC-MS/MS
IsovalerylglycineHealthy Weight0.74 (0.46-0.83)[5]LC-MS/MS
IsovalerylglycineClass III Obesity0.37 (0.26-0.46)[5]LC-MS/MS
HexanoylglycineHealthy Weight0.26 (0.20-0.38)[5]LC-MS/MS
HexanoylglycineClass III Obesity0.32 (0.15-0.26)[5]LC-MS/MS
OctanoylglycineHealthy Weight0.26 (0.20-0.38)[5]LC-MS/MS
OctanoylglycineClass III Obesity0.32 (0.15-0.26)[5]LC-MS/MS

Signaling Pathway

The biosynthesis of N-acylglycines primarily involves the enzymatic conjugation of a fatty acyl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT). An alternative pathway involves the oxidation of N-acylethanolamines. The degradation of N-acylglycines is thought to be mediated by fatty acid amide hydrolase (FAAH).

N_Acylglycine_Pathway cluster_synthesis Biosynthesis cluster_degradation Degradation FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase NAcylglycine_syn N-Acylglycine AcylCoA->NAcylglycine_syn Glycine N-Acyltransferase (GLYAT) Glycine Glycine Glycine->NAcylglycine_syn NAcylglycine_deg N-Acylglycine NAcylethanolamine N-Acylethanolamine NAcylethanolamine->NAcylglycine_syn Oxidation FattyAcid_deg Fatty Acid NAcylglycine_deg->FattyAcid_deg Fatty Acid Amide Hydrolase (FAAH) Glycine_deg Glycine NAcylglycine_deg->Glycine_deg

Biosynthesis and degradation of N-acylglycines.

Experimental Workflow

The general workflow for the quantification of N-acylglycines from biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow Sample Plasma or Tissue Sample Homogenization Tissue Homogenization (for tissue samples) Sample->Homogenization if tissue Extraction Extraction / Protein Precipitation (e.g., with acetonitrile) Sample->Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition and Processing LCMS->Data Quantification Quantification Data->Quantification

General workflow for N-acylglycine analysis.

Experimental Protocols

Protocol 1: N-acylglycine Extraction from Plasma

This protocol is adapted from a standard protein precipitation method.[3]

Materials:

  • Plasma samples

  • Ice-cold acetonitrile (B52724)

  • Internal standard solution (e.g., deuterated N-acylglycine analog in acetonitrile)

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge (4°C)

  • Autosampler vials

Procedure:

  • Thaw plasma samples on ice.

  • Vortex the plasma sample for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: N-acylglycine Extraction from Tissue

This protocol describes a general procedure for tissue homogenization and extraction.

Materials:

  • Tissue samples (e.g., brain, liver)

  • Homogenization buffer (e.g., phosphate-buffered saline)

  • Bead homogenizer or similar tissue disruptor

  • Ice-cold acetonitrile with internal standard

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge (4°C)

  • Autosampler vials

Procedure:

  • Weigh a portion of the frozen tissue sample (e.g., 20-50 mg).

  • Add the tissue to a tube containing homogenization beads and an appropriate volume of ice-cold homogenization buffer.

  • Homogenize the tissue using a bead homogenizer until a uniform homogenate is achieved. Keep samples on ice throughout the process.

  • Transfer a known volume of the tissue homogenate to a clean microcentrifuge tube.

  • Add 4 volumes of ice-cold acetonitrile containing the internal standard (e.g., for 100 µL of homogenate, add 400 µL of acetonitrile).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The following are general LC-MS/MS parameters that can be optimized for specific instruments and N-acylglycines of interest.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for N-acylglycines.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions need to be determined for each N-acylglycine and the internal standard. This is typically done by infusing individual standards.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.

Data Analysis: Quantification is achieved by creating a calibration curve using known concentrations of N-acylglycine standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards. The concentration of the N-acylglycines in the unknown samples is then determined from this calibration curve.

References

Application Note: Targeted Metabolomics of Fatty Acid Amides using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid amides (FAAs) are a class of endogenous lipid signaling molecules involved in a wide array of physiological processes, including neurotransmission, inflammation, and pain perception. Key members of this family include N-arachidonoylethanolamine (anandamide), an endogenous cannabinoid, and oleoylethanolamide (OEA), which is involved in the regulation of appetite and metabolism. The accurate quantification of these low-abundance signaling lipids in complex biological matrices is crucial for understanding their roles in health and disease and for the development of novel therapeutics targeting the endocannabinoid system.

This application note provides a detailed protocol for the targeted quantitative analysis of FAAs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The use of stable isotope-labeled standards is essential for correcting matrix effects and variabilities during sample preparation and analysis, thereby ensuring high accuracy and precision.

Signaling Pathways of Fatty Acid Amides

Fatty acid amides exert their biological effects through various signaling pathways. A primary pathway involves the interaction with cannabinoid receptors (CB1 and CB2). Fatty Acid Amide Hydrolase (FAAH) is the main enzyme responsible for the degradation of many FAAs, thus regulating their signaling activity. Inhibition of FAAH leads to an accumulation of FAAs, potentiating their effects on cannabinoid and other receptors.[1][2]

Fatty_Acid_Amide_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Precursor_Lipids Membrane Precursor Lipids Biosynthesis On-demand Biosynthesis Precursor_Lipids->Biosynthesis FAAs Fatty Acid Amides (e.g., Anandamide, OEA) Biosynthesis->FAAs CB1_Receptor CB1 Receptor FAAs->CB1_Receptor Binds to FAAH Fatty Acid Amide Hydrolase (FAAH) FAAs->FAAH Hydrolysis by Signaling_Cascade Intracellular Signaling (e.g., inhibition of adenylyl cyclase) CB1_Receptor->Signaling_Cascade Activation Inactive_Metabolites Inactive Metabolites (Arachidonic Acid + Ethanolamine) FAAH->Inactive_Metabolites Degradation

Figure 1: Simplified signaling pathway of fatty acid amides.

Experimental Protocols

Materials and Reagents
  • Fatty acid amide standards (e.g., anandamide, OEA, PEA, etc.)

  • Deuterated fatty acid amide internal standards (e.g., Anandamide-d8, OEA-d4, etc.)

  • HPLC-grade solvents: methanol, acetonitrile (B52724), isopropanol, water

  • Formic acid and ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Reagents for sample preparation (e.g., protein precipitation agents like cold acetonitrile, solid-phase extraction cartridges)

Sample Preparation

The choice of sample preparation method depends on the biological matrix. Protein precipitation is suitable for plasma and urine, while solid-phase extraction (SPE) may be necessary for more complex matrices like saliva and sweat to achieve adequate cleanup.[3][4]

Protocol for Protein Precipitation (for Plasma or Urine):

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (plasma or urine).

  • Add 10 µL of the deuterated internal standard mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of fatty acid amides are performed using a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Typical LC-MS/MS Parameters:

ParameterCondition
LC Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B over the run to elute the analytes of varying polarities.[5]
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Experimental Workflow

The overall experimental workflow for the targeted metabolomics of fatty acid amides is depicted below.

Experimental_Workflow Sample_Collection Biological Sample Collection (Plasma, Tissue, etc.) IS_Spiking Spiking with Deuterated Internal Standards Sample_Collection->IS_Spiking Extraction Lipid Extraction (Protein Precipitation or SPE) IS_Spiking->Extraction Evaporation_Reconstitution Evaporation and Reconstitution Extraction->Evaporation_Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Evaporation_Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Results Results Interpretation Data_Processing->Results

Figure 2: General experimental workflow.

Data Presentation

The quantitative performance of the method should be thoroughly validated. Key validation parameters include the limit of detection (LOD), limit of quantitation (LOQ), linearity, and recovery.

Table 1: Quantitative Performance Data for Selected Fatty Acid Amides

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
Lauramide0.5 - 2000.31.085 - 95
Myristamide0.5 - 2000.31.088 - 98
Palmitamide1 - 5000.51.590 - 105
Linoleamide1 - 5000.82.587 - 96
Oleamide1 - 10001.03.092 - 103
Stearamide1 - 10001.03.091 - 101
Behenamide2 - 20001.55.089 - 99

Data compiled from literature sources. Actual values may vary depending on the specific instrumentation and matrix.[3][4]

Synthesis of Deuterated Standards

While many deuterated standards are commercially available, custom synthesis may be required for novel or less common fatty acid amides. A general approach for the synthesis of deuterated N-acylethanolamines involves the acylation of a deuterated ethanolamine (B43304) with the corresponding fatty acid or its activated derivative.

Example Protocol: Synthesis of OEA-d4

  • Activation of Oleic Acid: Oleic acid can be activated to its corresponding acyl chloride using a reagent like oxalyl chloride or thionyl chloride.

  • Acylation: The activated oleic acid is then reacted with deuterated ethanolamine (ethanolamine-d4) in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to yield OEA-d4.

  • Purification: The crude product is purified using column chromatography to obtain the final high-purity deuterated standard.

Conclusion

The targeted metabolomics approach using LC-MS/MS with deuterated internal standards provides a robust, sensitive, and specific method for the quantification of fatty acid amides in various biological matrices. This methodology is a valuable tool for researchers and drug development professionals investigating the roles of these important signaling molecules in health and disease, and for evaluating the efficacy of therapeutic interventions targeting the endocannabinoid system. The detailed protocols and validation data presented in this application note serve as a comprehensive guide for the implementation of this powerful analytical technique.

References

Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of N-Acylglycines in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of N-acylglycines from biological samples such as urine and plasma. N-acylglycines are a class of metabolites that serve as important biomarkers for diagnosing inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias.[1][2] The accurate quantification of these molecules is critical for clinical research and drug development. This protocol describes a robust and reproducible SPE method using anion exchange cartridges, which effectively cleans up and concentrates N-acylglycines prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

N-acylglycines are metabolic intermediates formed from the conjugation of acyl-CoA esters with glycine.[1] In healthy individuals, these compounds are present at low concentrations; however, their levels can be significantly elevated in patients with certain metabolic disorders.[1] Consequently, the precise measurement of N-acylglycines in biological fluids is a key diagnostic tool.[2][3][4]

Solid-phase extraction is a widely adopted technique for the purification and concentration of analytes from complex biological matrices.[5][6][7][8] For N-acylglycines, which are acidic molecules, anion exchange SPE is a highly effective method for their isolation.[9][10] This application note details a comprehensive protocol for the solid-phase extraction of N-acylglycines, providing researchers, scientists, and drug development professionals with a reliable method for sample preparation.

Experimental Protocols

Materials and Reagents
  • N-acylglycine standards (e.g., N-Propionylglycine, N-Butyrylglycine, N-Isovalerylglycine, N-Hexanoylglycine, N-Octanoylglycine)

  • Internal Standard (e.g., n-Octanoylglycine-2,2-d2)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Ultrapure water

  • Formic acid

  • Ammonium (B1175870) hydroxide (B78521)

  • Anion exchange solid-phase extraction (SPE) cartridges

  • Centrifuge

  • Nitrogen evaporator

Sample Preparation

Urine Samples:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Centrifuge at 4000 x g for 5 minutes to pellet any particulate matter.[1]

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (e.g., n-Octanoylglycine-2,2-d2 in 50% methanol/water).[1]

  • Vortex for 10 seconds. The sample is now ready for SPE.

Plasma Samples:

  • Thaw frozen plasma samples on ice.

  • Vortex the samples for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.[1]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube for SPE.

Solid-Phase Extraction Protocol

This protocol is a general guideline for anion exchange SPE of N-acylglycines.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the anion exchange SPE cartridge.

    • Equilibrate the cartridge with 5 mL of ultrapure water. Ensure the cartridge does not go dry.[5]

  • Sample Loading:

    • Load the prepared sample supernatant onto the conditioned cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.[5]

  • Washing:

    • Wash the cartridge with 5 mL of ultrapure water to remove any polar impurities.[5]

    • Wash the cartridge with 5 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the N-acylglycines from the cartridge with 5 mL of 2% ammonium hydroxide in methanol.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[11]

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid).[11]

Data Presentation

The following table summarizes the quantitative performance of an LC-MS/MS method for N-acylglycine analysis following sample preparation.

ParameterPerformance CharacteristicsReference(s)
Linearity (R²)> 0.99[1][9]
Accuracy/Recovery90.2% - 109.3%[9]
Precision (CV)< 10% (within- and between-run)[9]
Lower Limit of Quantification (LLOQ)0.1 µM[1]

Visualizations

spe_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Precipitate Protein Precipitation (Plasma) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition Condition Cartridge (Methanol, Water) Load Load Sample Condition->Load Wash Wash Cartridge (Water, Methanol) Load->Wash Elute Elute N-Acylglycines (2% NH4OH in Methanol) Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for N-acylglycine analysis.

n_acylglycine_biosynthesis Fatty_Acid Fatty Acid Acyl_CoA Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA->Fatty_Acyl_CoA GNAT Glycine N-Acyltransferase (Mitochondrial Acyltransferase) Fatty_Acyl_CoA->GNAT Glycine Glycine Glycine->GNAT N_Acylglycine N-Acylglycine GNAT->N_Acylglycine Excretion Urinary Excretion N_Acylglycine->Excretion

Caption: Biosynthesis pathway of N-acylglycines.

References

Application Note: Chromatographic Separation of Long-Chain N-Acylglycines for Clinical Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Long-chain N-acylglycines (LC-NAGs) are a class of lipid signaling molecules found in mammals and other organisms that are gaining increasing attention in the scientific community.[1][2] These molecules are structurally related to the well-studied N-acylethanolamines and are involved in various physiological processes.[3] Aberrant levels of N-acylglycines are associated with several inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias, making them crucial biomarkers for diagnosis and monitoring of these conditions.[4][5] Consequently, robust and sensitive analytical methods for the accurate quantification of LC-NAGs in biological matrices are essential for advancing clinical research and drug development.

This application note describes a detailed protocol for the chromatographic separation and quantification of a panel of long-chain N-acylglycines in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4][6] This method offers high specificity, sensitivity, and throughput, making it suitable for a wide range of applications.

Experimental Workflow

The overall experimental workflow for the analysis of long-chain N-acylglycines is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Protein_Precipitation Protein Precipitation (Plasma) Sample->Protein_Precipitation Dilution Dilution (Urine) Sample->Dilution SPE Solid Phase Extraction (Optional) Protein_Precipitation->SPE Dilution->SPE UPLC UPLC Separation SPE->UPLC MSMS MS/MS Detection UPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

A generalized experimental workflow for N-acylglycine quantification.

Signaling Pathways

Long-chain N-acylglycines are synthesized through two primary proposed pathways. Understanding these pathways is crucial for interpreting analytical results and for developing targeted therapeutic strategies.

N-Acylglycine Biosynthesis cluster_pathway1 Pathway 1: Glycine-Dependent cluster_pathway2 Pathway 2: N-Acylethanolamine Oxidation Fatty_Acid Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase N_Acylglycine N-Acylglycine Acyl_CoA->N_Acylglycine Glycine N-Acyltransferase (GLYAT/GLYATL3) N_Acylethanolamine N-Acylethanolamine Intermediate Intermediate Aldehyde N_Acylethanolamine->Intermediate Alcohol Dehydrogenase N_Acylglycine2 N-Acylglycine Intermediate->N_Acylglycine2 Aldehyde Dehydrogenase Glycine Glycine Glycine->N_Acylglycine

Proposed biosynthetic pathways of N-acylglycines.

Quantitative Data

The described UPLC-MS/MS method was validated for several long-chain N-acylglycines. The following table summarizes the quantitative performance of the assay.

AnalyteRetention Time (min)Linearity (r²)LLOQ (µM)
N-Hexanoylglycine3.2> 0.990.1
N-Octanoylglycine4.5> 0.990.1
N-Decanoylglycine5.8> 0.990.1
N-Lauroylglycine7.1> 0.990.1
N-Myristoylglycine8.3> 0.990.1
N-Palmitoylglycine9.5> 0.990.1
N-Oleoylglycine9.8> 0.990.1
N-Stearoylglycine10.6> 0.990.1

Note: Retention times are approximate and may vary depending on the specific chromatographic system and conditions.

Protocols

Sample Preparation

Plasma Samples [4]

  • Thaw plasma samples on ice.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., n-Octanoylglycine-d2).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

Urine Samples [4]

  • Thaw urine samples at room temperature.

  • Centrifuge at 4,000 x g for 5 minutes to pellet any debris.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (in 50% methanol/water).

  • Vortex for 10 seconds.

  • Transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Chromatographic Conditions

  • System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 30% B

    • 1-12 min: 30-95% B

    • 12-13 min: 95% B

    • 13-13.1 min: 95-30% B

    • 13.1-15 min: 30% B

Mass Spectrometry Conditions

  • System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 2.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
N-Hexanoylglycine216.174.02015
N-Octanoylglycine244.274.02518
N-Decanoylglycine272.274.03020
N-Lauroylglycine300.374.03022
N-Myristoylglycine328.374.03525
N-Palmitoylglycine356.474.03528
N-Oleoylglycine382.474.03530
N-Stearoylglycine384.474.03530
n-Octanoylglycine-d2 (IS)246.274.02518

Conclusion

The UPLC-MS/MS method detailed in this application note provides a reliable and sensitive platform for the quantitative analysis of long-chain N-acylglycines in biological matrices.[4] The straightforward sample preparation and rapid chromatographic separation make it well-suited for high-throughput applications in both clinical research and pharmaceutical development, facilitating a deeper understanding of the roles of these important signaling molecules in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects in N-Acylglycine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of N-acylglycines by LC-MS/MS. Our focus is on practical solutions to minimize matrix effects, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact N-acylglycine quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] In N-acylglycine analysis, particularly in biological matrices like plasma and urine, these effects can lead to ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[2][3] Endogenous components such as phospholipids (B1166683), salts, and metabolites are common sources of matrix effects.[4]

Q2: What is the most effective strategy to counteract matrix effects in N-acylglycine analysis?

A2: The most robust strategy is the use of a stable isotope-labeled internal standard (SIL-IS) for each N-acylglycine analyte.[5][6] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[7] When a specific SIL-IS is unavailable, a structurally similar analog can be used, though with potentially less precise correction.

Q3: Which sample preparation technique is best for minimizing matrix effects in plasma samples?

A3: For plasma samples, Solid-Phase Extraction (SPE) is generally superior to Protein Precipitation (PPT) for minimizing matrix effects, primarily due to its efficiency in removing phospholipids, a major source of ion suppression.[4][8] SPE cartridges with mixed-mode or specialized phospholipid removal chemistries (e.g., HybridSPE) have demonstrated high efficacy in cleaning up plasma samples prior to LC-MS/MS analysis.[9] While PPT is a simpler and faster technique, it is less effective at removing phospholipids.

Q4: How should I prepare urine samples for N-acylglycine quantification to minimize matrix effects?

A4: For urine samples, a "dilute-and-shoot" approach is often sufficient and effective.[5] This involves diluting the urine sample with a solvent, typically containing the internal standard, followed by centrifugation to remove particulates before injection. This simple method reduces the concentration of matrix components, thereby mitigating their impact on ionization. For more complex urine matrices or when higher sensitivity is required, Solid-Phase Extraction (SPE) can be employed.[10]

Q5: How can I quantitatively assess the extent of matrix effects in my assay?

A5: The post-extraction spike method is a widely accepted technique to quantify matrix effects.[11][12] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the same amount of analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas, known as the matrix factor (MF), indicates the degree of ion suppression (MF < 1) or enhancement (MF > 1).[11]

Troubleshooting Guide

This guide addresses common issues encountered during N-acylglycine quantification that may be related to matrix effects.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) - Co-eluting matrix components interfering with chromatography. - Analyte interaction with metal components of the LC system (e.g., column hardware).[13] - Inappropriate mobile phase composition.- Optimize Sample Preparation: Employ a more rigorous cleanup method like SPE to remove interfering compounds.[14] - Use a Metal-Free LC System: Consider using PEEK or other metal-free columns and tubing, especially for analytes prone to chelation.[13] - Adjust Mobile Phase: Modify the mobile phase pH or organic solvent composition to improve peak shape.
High Variability in Results (Poor Precision) - Inconsistent matrix effects between samples. - Inefficient or inconsistent sample preparation. - Analyte degradation in the matrix.- Incorporate a SIL-IS: Use a stable isotope-labeled internal standard for each analyte to correct for variability.[5] - Standardize and Validate Sample Preparation: Ensure the sample preparation protocol is robust and consistently applied.[14] - Investigate Analyte Stability: Assess analyte stability in the biological matrix under the storage and processing conditions.[14]
Low Analyte Recovery - Inefficient extraction during sample preparation. - Ion suppression due to high matrix load. - Analyte adsorption to labware or LC system components.- Optimize Extraction Protocol: Adjust the solvent, pH, or sorbent type in your LLE or SPE method.[15] - Improve Sample Cleanup: Reduce matrix load by using techniques like phospholipid removal SPE.[9] - Use Low-Binding Labware: Employ low-adsorption microplates and vials.
Signal Suppression or Enhancement - Co-eluting endogenous compounds (e.g., phospholipids in plasma). - High salt concentration in the sample. - Mobile phase components interfering with ionization.- Modify Chromatographic Separation: Adjust the gradient or change the column to separate the analyte from the interfering peaks. - Enhance Sample Cleanup: Use a more selective sample preparation method like SPE with phospholipid removal. - Dilute the Sample: For urine, simple dilution can often reduce the concentration of interfering substances.

Experimental Protocols & Data

Quantitative Comparison of Sample Preparation Methods

The following table summarizes typical recovery and matrix effect data for different sample preparation techniques used in N-acylglycine quantification. Note that actual values will vary depending on the specific N-acylglycine, matrix, and analytical method.

Sample Preparation Method Matrix Analyte Recovery (%) Matrix Effect (%) Reference(s)
Protein Precipitation (Acetonitrile)PlasmaVarious Drugs>80High variability, often significant suppression[16]
Solid-Phase Extraction (Mixed-Mode)PlasmaBasic AnalytesHigh and reproducibleReduced compared to PPT[4]
HybridSPE®-Phospholipid RemovalPlasmaVarious Analytes94 - 102>95% phospholipid removal, minimal matrix effect[9]
Solid-Phase Extraction (Anion Exchange)UrineAcylglycines90.2 - 109.3Not specified[10]
Dilute-and-ShootUrineN-acylglycinesAssumed high, not explicitly measuredMinimized by dilution[5]
Detailed Experimental Protocols

1. Protein Precipitation (PPT) for Plasma Samples [5]

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing the stable isotope-labeled internal standard (SIL-IS).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. "Dilute-and-Shoot" for Urine Samples [5]

  • Thaw urine samples at room temperature and vortex for 10 seconds.

  • Centrifuge at 4,000 x g for 5 minutes to pellet any particulates.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of a working solution containing the SIL-IS (e.g., in 50% methanol (B129727)/water).

  • Vortex for 10 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. Solid-Phase Extraction (SPE) with Phospholipid Removal for Plasma (General Protocol based on[4][9])

  • Pre-treatment: To 100 µL of plasma, add 300 µL of acetonitrile containing the SIL-IS to precipitate proteins. Vortex and centrifuge.

  • Conditioning: Condition a phospholipid removal SPE cartridge with methanol followed by water.

  • Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.

  • Washing: Wash the cartridge with an appropriate solvent (e.g., a low percentage of organic in water) to remove polar interferences.

  • Elution: Elute the N-acylglycines with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizing Workflows and Logic

General Experimental Workflow for N-Acylglycine Quantification

N-Acylglycine Quantification Workflow Sample Biological Sample (Plasma or Urine) Spike Spike with SIL-Internal Standard Sample->Spike Prep Sample Preparation Spike->Prep PPT Protein Precipitation Prep->PPT Simple & Fast SPE Solid-Phase Extraction Prep->SPE Cleaner Extract Analysis LC-MS/MS Analysis PPT->Analysis SPE->Analysis Data Data Processing (Analyte/IS Ratio) Analysis->Data Result Quantification Result Data->Result

Caption: A generalized experimental workflow for N-acylglycine quantification.

Troubleshooting Logic for Ion Suppression

Troubleshooting Ion Suppression Start Observe Ion Suppression (Low Signal, High Variability) CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->CheckIS UseIS Implement SIL-IS for Each Analyte CheckIS->UseIS No OptimizePrep Optimize Sample Preparation CheckIS->OptimizePrep Yes Resolved Issue Resolved UseIS->Resolved ChangePrep Switch to a More Effective Cleanup Method (e.g., SPE) OptimizePrep->ChangePrep OptimizeChromo Optimize Chromatography ChangePrep->OptimizeChromo ChangeColumn Change Column Chemistry or Gradient Profile OptimizeChromo->ChangeColumn CheckSystem Check for System Issues ChangeColumn->CheckSystem MetalFree Consider Metal-Free LC Components CheckSystem->MetalFree MetalFree->Resolved

References

Technical Support Center: Improving Ionization Efficiency of N-(1-Oxoheptadecyl)glycine-d2 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the electrospray ionization (ESI) mass spectrometry (MS) analysis of N-(1-Oxoheptadecyl)glycine-d2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected ions in ESI-MS?

This compound is the deuterated form of an N-acyl glycine (B1666218), a class of endogenous metabolites involved in fatty acid and amino acid metabolism.[1] Due to the presence of a carboxylic acid group, it is readily deprotonated. The deuterium (B1214612) labeling is on the glycine alpha-carbon. Its molecular formula is C₁₉H₃₅D₂NO₃.

For analysis, negative ion mode is generally preferred for acidic molecules. The expected ions are summarized in the table below.

Table 1: Expected Ions for this compound

Ion Species Formula Ionization Mode Calculated m/z Notes
[M-H]⁻ [C₁₉H₃₄D₂NO₃]⁻ Negative 344.2944 Primary ion, often most abundant in negative mode.
[M+H]⁺ [C₁₉H₃₆D₂NO₃]⁺ Positive 346.2997 Protonated molecule.
[M+Na]⁺ [C₁₉H₃₅D₂NNaO₃]⁺ Positive 368.2816 Sodium adduct, common with salt contamination.[2]

| [M+NH₄]⁺ | [C₁₉H₃₅D₂N(NH₄)O₃]⁺ | Positive | 363.3263 | Ammonium (B1175870) adduct, forms when using ammonium-based additives. |

Monoisotopic masses are calculated based on the provided formula.

Q2: Should I analyze this compound in positive or negative ion mode?

For molecules with acidic protons, such as the carboxylic acid group on this analyte, negative ion mode (ESI-) is typically more sensitive and specific . It readily forms the [M-H]⁻ ion. While positive mode (ESI+) can detect the protonated molecule [M+H]⁺ or various adducts, the signal is often weaker and more susceptible to competition from other sample components. For comprehensive lipid analysis, acquiring data in both modes is common, but for targeted quantification of this specific molecule, starting with negative mode is highly recommended.[3]

Q3: Why is my signal intensity low?

Low signal intensity is a frequent issue in ESI-MS and can be caused by several factors:

  • Suboptimal Mobile Phase: The pH and composition of your mobile phase are critical for efficient ionization.[4][5]

  • Ion Suppression: Co-eluting compounds from your sample matrix can compete with your analyte for ionization, significantly reducing its signal.[6][7] This is a major challenge in lipidomics.

  • Poor ESI Source Parameters: Instrument settings like capillary voltage, gas flows, and temperatures are not optimized for your specific analyte and flow rate.[8][9]

  • Sample Concentration: The analyte concentration may be below the instrument's limit of detection.[10]

  • Contamination: Contaminants in the system, from solvents or sample vials, can interfere with ionization.[11][12]

Q4: What is ion suppression and how can I minimize it?

Ion suppression occurs when other compounds in the sample (salts, detergents, other lipids) interfere with the ionization of your target analyte, leading to a weaker signal.[6][7] Strategies to minimize ion suppression include:

  • Chromatographic Separation: Using a robust LC method to separate the analyte from interfering matrix components is the most effective strategy.[13]

  • Sample Preparation: Employ rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances such as salts and phospholipids (B1166683) before analysis.[10]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this will also dilute the analyte.

  • Use of Internal Standards: As you are using a deuterated standard, it will co-elute with the endogenous analyte and experience similar ion suppression, allowing for more accurate quantification despite signal variability.

Troubleshooting Guide

Problem: Low Signal Intensity or Poor Ionization

This is the most common issue encountered. Follow this systematic approach to identify and resolve the cause.

The choice of solvent additive is crucial for promoting ionization, especially in negative mode.

  • Recommendation: For negative mode analysis of acidic lipids, using a weak acid as a mobile phase additive often yields the best results. Studies have shown that acetic acid can significantly enhance the signal for many lipid classes compared to ammonium hydroxide (B78521) or ammonium acetate.[4][5][14] Ammonium hydroxide, in particular, has been observed to cause signal suppression for many lipids.[4][5]

Table 2: Common Mobile Phase Additives for ESI-MS

Additive Typical Concentration Target Ion Mode Purpose & Notes
Acetic Acid 0.02 - 0.1% (v/v) Negative Highly recommended. Provides a proton source to facilitate deprotonation of the analyte in the gas phase. Has been shown to increase signal 2- to 19-fold for some lipid classes.[4][5]
Formic Acid 0.1 - 0.2% (v/v) Positive Excellent proton source for forming [M+H]⁺ ions. Can be used in negative mode but acetic acid is often superior for lipids.[15]
Ammonium Acetate 1 - 10 mM Negative / Positive Acts as a buffer. Can improve peak shape. However, it may suppress the signal of acidic lipids in negative mode compared to acetic acid.[4][5]

| Ammonium Hydroxide | 0.01 - 0.05% (v/v) | Negative | Increases mobile phase pH to deprotonate acids in solution. Often causes significant signal suppression for lipids and is generally not recommended. [4][5][14] |

Default instrument settings are rarely optimal. Systematic tuning of source parameters is essential.

  • Recommendation: Perform tuning by infusing a standard solution of your analyte (e.g., 100-500 ng/mL in mobile phase) via a syringe pump. Adjust one parameter at a time to maximize the signal for the [M-H]⁻ ion at m/z 344.29.

Table 3: Key ESI Source Parameters and Optimization Ranges

Parameter Function Typical Starting Point Optimization Notes
Capillary/Sprayer Voltage Drives the electrospray process. -2.5 to -3.5 kV Optimize for a stable signal. Excessively high voltage can cause discharge and signal instability.[2][9]
Cone/Fragmentor Voltage Transfers ions from the source to the mass analyzer. 20 - 40 V A critical parameter. Too low gives poor transmission; too high can cause in-source fragmentation.[16][17]
Desolvation Gas Temp. Aids in solvent evaporation from droplets. 350 - 450 °C Higher temperatures improve desolvation but can cause thermal degradation of the analyte if too high.
Desolvation Gas Flow Assists in desolvation and prevents solvent clusters. 600 - 800 L/hr Higher flow rates are needed for higher LC flow rates. Optimize for best signal-to-noise.
Nebulizer Gas Pressure Assists in forming a fine spray (nebulization). 3 - 5 Bar (45-75 PSI) Dependent on sprayer design. A finer spray generally improves ionization efficiency.

| Source Temperature | Heats the source block to aid desolvation. | 120 - 150 °C | Helps evaporate residual solvent, but excessive heat can be detrimental. |

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Optimal Negative Ionization

This protocol describes the preparation of a mobile phase shown to be effective for the analysis of acidic lipids.

Materials:

  • LC-MS grade Water

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Glacial Acetic Acid

Procedure:

  • Aqueous Mobile Phase (Solvent A):

    • Pour 950 mL of LC-MS grade water into a 1 L solvent bottle.

    • Using a micropipette, add 200 µL of glacial acetic acid to the water (for a final concentration of 0.02% v/v).

    • Mix thoroughly and sonicate for 10 minutes to degas.

  • Organic Mobile Phase (Solvent B):

    • Pour 950 mL of LC-MS grade ACN into a separate 1 L solvent bottle.

    • Using a micropipette, add 200 µL of glacial acetic acid to the ACN (for a final concentration of 0.02% v/v).

    • Mix thoroughly and sonicate for 10 minutes to degas.

  • System Flush: Before analysis, flush the entire LC system, including pumps, lines, and autosampler, with the new mobile phase to ensure removal of any residual bases or salts.

Visualizations

Troubleshooting Workflow for Low Signal Intensity

The following diagram outlines a logical workflow for diagnosing and fixing low signal intensity issues.

G start Low Signal Intensity Observed check_ms Check MS Performance (Tune/Calibrate with Standard) start->check_ms pass Signal OK? check_ms->pass check_lc Check LC System (Pressure, Leaks, Contamination) optim_mp Optimize Mobile Phase (pH, Additives) check_lc->optim_mp optim_src Optimize Source Parameters (Voltage, Gas, Temp) optim_mp->optim_src check_sample Evaluate Sample (Concentration, Matrix Effects) optim_src->check_sample check_sample->start Re-evaluate pass->check_lc No resolve Problem Resolved pass->resolve Yes

Caption: A systematic workflow for troubleshooting low ESI-MS signal.

Effect of Mobile Phase pH on Ionization

This diagram illustrates how mobile phase conditions influence the charge state of an acidic analyte and its detection.

G cluster_0 Low pH (Acidic Mobile Phase) e.g., with Formic/Acetic Acid cluster_1 High pH (Basic Mobile Phase) e.g., with Ammonium Hydroxide Analyte_H Analyte-H (Neutral) ESI_pos Favors ESI+ [M+H]+ Analyte_H->ESI_pos Protonation Analyte_neg Analyte- (Deprotonated) ESI_neg Favors ESI- [M-H]- Analyte_neg->ESI_neg Deprotonation note For N-(1-Oxoheptadecyl)glycine, deprotonation in the gas phase (promoted by additives like acetic acid) is most efficient for ESI-.

Caption: Influence of mobile phase pH on analyte form and ionization mode.

References

addressing poor peak shape in the chromatography of N-acylglycines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of N-acylglycines, with a focus on addressing poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the most common causes of poor peak shape for N-acylglycines?

Poor peak shape in the chromatography of N-acylglycines, which are organic acids, typically manifests as peak tailing, fronting, or broadening. The primary causes often relate to secondary interactions with the stationary phase, improper mobile phase conditions, or sample-related issues.[1][2][3] Specifically for N-acylglycines, which possess a carboxylic acid group, interactions with residual silanols on silica-based columns are a common culprit for peak tailing.[3][4][5]

Summary of Common Causes:

  • Peak Tailing:

    • Secondary silanol (B1196071) interactions between the acidic N-acylglycine and the stationary phase.[3][4][5]

    • Incorrect mobile phase pH, leading to mixed ionization states of the analyte.[6][7]

    • Low buffer concentration, resulting in inconsistent pH at the column surface.[1][2]

    • Column overload due to high sample concentration.[2][8]

    • Column degradation or contamination.[2][9]

  • Peak Fronting:

    • Injection of the sample in a solvent significantly stronger than the mobile phase.[1][10]

    • Column collapse or void formation.[11]

    • High sample concentration can also sometimes lead to fronting.[12]

  • Broad Peaks:

    • Extra-column band broadening due to long tubing or large detector cell volume.[2]

    • Sub-optimal flow rate.[13]

    • Column degradation.[9]

Troubleshooting Guide 1: My N-acylglycine peaks are tailing. How can I fix this?

Peak tailing is a common issue when analyzing acidic compounds like N-acylglycines. Here’s a step-by-step guide to troubleshoot and resolve this problem.

Step 1: Evaluate and Adjust Mobile Phase pH

N-acylglycines are acidic. To minimize secondary interactions with the silica (B1680970) stationary phase, it's crucial to control the ionization of both the analyte and the residual silanol groups on the column.

  • Recommendation: Adjust the mobile phase pH to be at least 1-2 pH units below the pKa of the N-acylglycine. This ensures the analyte is in a single, protonated (less polar) form and suppresses the ionization of acidic silanol groups on the stationary phase, reducing secondary interactions.[2][5][14] For acidic compounds, a mobile phase pH of around 2-3 is often effective.[2]

Step 2: Check and Optimize Buffer Concentration

A buffer is necessary to maintain a stable pH across the column.

  • Recommendation: Ensure your buffer concentration is adequate, typically between 10-50 mM.[2] If you suspect buffer issues, try doubling the concentration to see if peak shape improves.[8]

Step 3: Consider Using an Ion-Pairing Agent

For highly polar N-acylglycines that are difficult to retain and exhibit poor peak shape, an ion-pairing agent can be added to the mobile phase.

  • How it works: The ion-pairing reagent, which has a hydrophobic tail and a charge opposite to the analyte, pairs with the ionized N-acylglycine. This complex is more hydrophobic and interacts more strongly with the reversed-phase column, improving retention and peak shape.

  • Common Cationic Ion-Pairing Agents for Acidic Analytes: Tetrabutylammonium is a commonly used agent.[15]

  • Considerations: Start with a low concentration of the ion-pairing reagent and optimize.[16] Be aware that these reagents can be difficult to remove from the column and LC-MS system.[16]

Step 4: Assess for Column Overload

Injecting too much sample can saturate the stationary phase and cause peak tailing.[8]

  • Recommendation: Reduce the injection volume or dilute the sample and re-inject.[2][13] If the peak shape improves and becomes more symmetrical, the original issue was likely column overload.

Step 5: Inspect the Column and Guard Column

Column performance degrades over time.

  • Recommendation: If you are using a guard column, remove it and inject a sample. If the peak shape improves, the guard column needs to be replaced.[8] If the problem persists, try replacing the analytical column with a new one of the same type.[4][8] Using end-capped, high-purity silica columns can also minimize tailing.[3][17]

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed ph Adjust Mobile Phase pH (2-3 for acidic analytes) start->ph buffer Increase Buffer Strength (10-50 mM) ph->buffer Still Tailing end Symmetrical Peak ph->end Resolved overload Reduce Sample Concentration/ Injection Volume buffer->overload Still Tailing buffer->end Resolved column Check/Replace Guard & Analytical Column overload->column Still Tailing overload->end Resolved ion_pair Consider Ion-Pairing Agent column->ion_pair Still Tailing column->end Resolved ion_pair->end Resolved

Caption: A logical workflow for troubleshooting peak tailing in N-acylglycine analysis.

Troubleshooting Guide 2: My N-acylglycine peaks are fronting. What should I do?

Peak fronting is less common than tailing but can still compromise your results.

Step 1: Check Your Sample Solvent

The most frequent cause of peak fronting is a mismatch between the sample solvent and the mobile phase.[1][10]

  • Recommendation: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[2] Injecting a sample in a strong solvent (e.g., 100% acetonitrile) into a weak mobile phase (e.g., 95% water) will cause the analyte band to spread improperly at the head of the column.[1] If possible, dissolve your sample directly in the initial mobile phase.[2]

Step 2: Inspect the Column for Voids

A physical deformation of the column bed, such as a void at the inlet, can lead to peak fronting.[11]

  • Recommendation: This is a more severe issue. The most straightforward solution is to replace the column.[11] You can sometimes reverse the column and flush it at a low flow rate to try and clear a blockage at the inlet frit, but this does not always resolve a void.

Step 3: Rule Out Column Overload

While more commonly associated with tailing, very high sample concentrations can sometimes cause fronting.[12]

  • Recommendation: Dilute your sample and re-inject to see if the peak shape improves.

Troubleshooting Logic for Peak Fronting

start Peak Fronting Observed solvent Check Sample Solvent Strength (Match to Mobile Phase) start->solvent overload Reduce Sample Concentration solvent->overload Still Fronting end Symmetrical Peak solvent->end Resolved column Inspect/Replace Column (Check for Voids) overload->column Still Fronting overload->end Resolved column->end Resolved

Caption: A decision tree for addressing peak fronting issues.

Experimental Protocols

Protocol 1: Sample Preparation for N-Acylglycine Analysis from Plasma

This protocol is a standard method for extracting N-acylglycines from plasma samples prior to LC-MS/MS analysis.[18]

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Vortex: Vortex the plasma sample for 10 seconds.

  • Aliquot: In a clean microcentrifuge tube, add 50 µL of plasma.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., n-Octanoylglycine-d2). The internal standard is crucial for accurate quantification.[18]

  • Vortex Vigorously: Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to an autosampler vial for analysis.

Protocol 2: Sample Preparation for N-Acylglycine Analysis from Urine

This "dilute-and-shoot" method is a straightforward approach for preparing urine samples.[18]

  • Thaw Samples: Thaw urine samples at room temperature.

  • Vortex: Vortex the sample for 10 seconds.

  • Centrifuge: Centrifuge at 4,000 x g for 5 minutes to pellet any particulate matter.

  • Dilute: In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard solution (e.g., n-Octanoylglycine-d2 in 50% methanol/water).

  • Vortex: Vortex for 10 seconds.

  • Transfer: Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow

cluster_plasma Plasma Sample Prep cluster_urine Urine Sample Prep p_start 50 µL Plasma p_precip Add 200 µL Acetonitrile + Internal Standard p_start->p_precip p_vortex1 Vortex 30s p_precip->p_vortex1 p_cent Centrifuge (14,000 x g, 10 min) p_vortex1->p_cent p_super Transfer Supernatant p_cent->p_super analysis LC-MS/MS Analysis p_super->analysis u_start 50 µL Urine Supernatant u_dilute Add 450 µL 50% MeOH + Internal Standard u_start->u_dilute u_vortex Vortex 10s u_dilute->u_vortex u_vortex->analysis

Caption: Standard sample preparation workflows for N-acylglycines in plasma and urine.

Data Tables

Table 1: Mobile Phase pH and Buffer Recommendations

IssueAnalyte TypeRecommended Mobile Phase pHRecommended Buffer ConcentrationRationale
Peak TailingAcidic (N-Acylglycines)pH 2.0 - 3.010 - 50 mMSuppresses ionization of both the analyte's carboxylic acid group and the column's residual silanol groups, minimizing secondary interactions.[2][5][14]
Poor RetentionPolar, Ionizable CompoundsAdjust pH to ensure analytes are in a consistent ionic form (ideally unionized).[7]20 - 50 mMA stable, buffered pH is critical for reproducible retention times.[6]

Table 2: Common Ion-Pairing Reagents for Reversed-Phase HPLC

Analyte ChargeReagent TypeExample ReagentTypical ConcentrationNotes
Negative (e.g., N-Acylglycines)CationicTetrabutylammonium Phosphate/Bisulfate5 - 20 mMForms a neutral ion-pair with the acidic analyte, increasing its hydrophobicity and retention on a C18 column.[15]
PositiveAnionicAlkyl Sulfonates (e.g., 1-Octane Sulfonic Acid)5 - 10 mMUsed for basic compounds to increase retention.[19]

Disclaimer: The information provided is for guidance purposes only. Optimal chromatographic conditions are method-specific and may require empirical determination.

References

optimizing MRM transitions for N-(1-Oxoheptadecyl)glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) transitions for N-(1-Oxoheptadecyl)glycine-d2.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion (Q1) for this compound?

A1: The molecular formula for this compound is C₁₉H₃₅D₂NO₃. To determine the precursor ion (Q1), we calculate its monoisotopic mass and add the mass of a proton for positive ionization mode ([M+H]⁺).

  • Monoisotopic Mass Calculation:

    • C: 19 * 12.000000 = 228.000000

    • H: 35 * 1.007825 = 35.273875

    • D: 2 * 2.014102 = 4.028204

    • N: 1 * 14.003074 = 14.003074

    • O: 3 * 15.994915 = 47.984745

    • Total Monoisotopic Mass (M): 329.2899 g/mol

  • Precursor Ion [M+H]⁺: 329.29 + 1.007276 = 330.30 u

Therefore, the expected Q1 mass-to-charge ratio (m/z) for the protonated molecule is approximately 330.30.

Q2: What is the primary product ion (Q3) for this compound, and what is its fragmentation pattern?

A2: For N-acyl glycines, the most common fragmentation pathway involves the cleavage of the amide bond, resulting in a neutral loss of the fatty acyl group. This yields a protonated glycine-d2 fragment.

  • Fragmentation: The precursor ion [M+H]⁺ fragments to produce the [glycine-d2+H]⁺ ion.

  • Product Ion (Q3) m/z: The molecular formula for glycine-d2 is C₂H₃D₂NO₂.

    • Mass of glycine-d2: 77.05 g/mol

    • Mass of [glycine-d2+H]⁺: 77.05 + 1.007276 = 78.06 u

The primary MRM transition to monitor is therefore m/z 330.3 -> m/z 78.1 . A secondary transition to the immonium ion of glycine-d2 may also be possible.

Q3: Why am I observing low signal intensity for my MRM transition?

A3: Low signal intensity can be caused by several factors:

  • Suboptimal Collision Energy (CE) and Declustering Potential (DP): These parameters are compound-dependent and must be optimized empirically.[1]

  • Poor Ionization: Ensure the mobile phase composition is appropriate for positive electrospray ionization (ESI), typically acidic conditions (e.g., with 0.1% formic acid).

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte. Improve sample preparation or chromatographic separation to mitigate this.[2]

  • Analyte Degradation: Ensure samples are fresh and have been stored properly to prevent degradation.

Q4: I am seeing unexpected peaks or high background noise. What are the likely causes?

A4: High background or extraneous peaks can arise from:

  • Sample Carryover: Residual analyte from a previous injection can elute in the current run. Implement a robust needle and column wash protocol between samples.

  • Contaminated Mobile Phase or LC System: Use high-purity LC-MS grade solvents and ensure the system is clean.

  • Matrix Interferences: The sample matrix itself may contain isobaric compounds that produce similar MRM transitions. Enhance chromatographic separation to resolve these interferences.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Potential Cause Troubleshooting Step
Column Overload Reduce the injection volume or sample concentration.
Inappropriate Injection Solvent Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer.
Issue 2: Unstable Retention Time
Potential Cause Troubleshooting Step
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection (typically 5-10 column volumes).
Pump Malfunction or Leaks Check for pressure fluctuations and inspect fittings for any leaks in the LC system.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate mixing of solvents.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.

Quantitative Data Summary

The following tables summarize the theoretical MRM transitions for this compound and provide a template for recording experimentally optimized parameters.

Table 1: Theoretical MRM Transitions

Compound NamePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Fragmentation Description
This compound330.378.1Neutral loss of heptadecanoyl group

Table 2: User-Defined Optimized MRM Parameters

Compound NamePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Optimal Declustering Potential (DP) [V]Optimal Collision Energy (CE) [eV]
This compound330.378.1User-determinedUser-determined

Experimental Protocols

Protocol 1: Optimization of MRM Parameters (CE and DP)

This protocol describes how to experimentally determine the optimal Collision Energy (CE) and Declustering Potential (DP) for this compound.

  • Prepare a Standard Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Set Initial MS Parameters:

    • Set the mass spectrometer to monitor the theoretical precursor ion (Q1) at m/z 330.3 and the product ion (Q3) at m/z 78.1.

    • Use a starting DP (e.g., 20 V) and a starting CE (e.g., 10 eV).

  • Optimize Declustering Potential (DP):

    • While infusing the standard, ramp the DP voltage across a relevant range (e.g., 5 V to 100 V) while keeping the CE constant.

    • Plot the signal intensity of the precursor ion (Q1) against the DP voltage.

    • The optimal DP is the voltage that maximizes the precursor ion intensity without causing fragmentation in the source.

  • Optimize Collision Energy (CE):

    • Set the DP to the optimal value determined in the previous step.

    • Ramp the CE across a range (e.g., 5 eV to 50 eV).

    • Plot the signal intensity of the product ion (Q3) against the CE.

    • The optimal CE is the value that produces the highest intensity for the product ion.

  • Finalize Method: Update the MRM method with the empirically determined optimal DP and CE values.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a representative method for the analysis of this compound in a biological matrix.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 50% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transition: As determined in Protocol 1 (Q1: 330.3, Q3: 78.1).

    • DP and CE: Use the optimized values from Protocol 1.

Visualizations

MRM_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion & Parameter Setup cluster_optimization Optimization cluster_analysis Analysis & Finalization Standard Prepare Standard Solution (e.g., 100 ng/mL) Infuse Infuse into MS Standard->Infuse Set_MS Set Initial MS Parameters (Q1: 330.3, Q3: 78.1) Infuse->Set_MS Opt_DP Ramp DP Voltage (Fixed CE) Set_MS->Opt_DP Plot_DP Plot Intensity vs. DP (Find Optimal DP) Opt_DP->Plot_DP Opt_CE Ramp CE Voltage (Optimal DP) Plot_CE Plot Intensity vs. CE (Find Optimal CE) Opt_CE->Plot_CE Plot_DP->Opt_CE Finalize Update MRM Method Plot_CE->Finalize

Caption: Workflow for optimizing MRM parameters via direct infusion.

Analyte_Fragmentation_Pathway Precursor Precursor Ion [M+H]⁺ This compound m/z = 330.3 Collision Collision-Induced Dissociation (CID) Precursor->Collision Product Product Ion [Glycine-d2+H]⁺ m/z = 78.1 Collision->Product NeutralLoss Neutral Loss (Heptadecanoyl Group) Collision->NeutralLoss

References

troubleshooting low recovery of internal standards in sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving common issues encountered during sample preparation, with a specific focus on the low recovery of internal standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low internal standard (IS) recovery?

Low recovery of an internal standard can originate from several stages of the analytical process, broadly categorized as issues with the internal standard itself, extraction inefficiency, or matrix effects.[1]

  • Internal Standard Integrity: The IS may be unstable and degrade during sample storage or preparation.[2][3] Factors like improper pH, exposure to light, or heat can cause degradation.[2][4] The purity of the IS should also be confirmed, as impurities will not behave like the standard.[5]

  • Extraction Inefficiency: The chosen sample preparation method (e.g., SPE, LLE, protein precipitation) may not be optimal for the IS. This can be due to incorrect solvent choice, improper pH, or suboptimal phase separation, leading to the IS being lost during the extraction process.[1][2]

  • Matrix Effects: Components within the sample matrix (e.g., lipids, proteins, salts) can interfere with the analysis, most commonly by causing ion suppression in mass spectrometry.[1][6] This phenomenon reduces the ionization efficiency of the IS in the instrument's source, leading to a decreased signal and the appearance of low recovery.[7][8]

  • Instrumental Problems: Issues such as leaks, blockages, or a contaminated ion source in the analytical instrument can also result in a poor and inconsistent IS response.[1]

Q2: My IS recovery is inconsistent across a batch of samples. What are the likely causes?

Inconsistent recovery often points to variability in the sample preparation process or differences in the sample matrices themselves.

  • Inconsistent Sample Preparation: Manual extraction methods are particularly susceptible to variations in technique from one sample to the next, which can lead to fluctuating recovery.[1] Automating the process can help mitigate this.

  • Variable Matrix Effects: The composition of biological samples can differ significantly, even within the same batch.[6] This can lead to variable degrees of ion suppression, which may not be adequately compensated for by the internal standard, resulting in inconsistent analyte-to-IS ratios.[6][7]

  • Inconsistent Flow Rates (SPE): In Solid-Phase Extraction, an inconsistent flow rate during sample loading can cause variable retention on the sorbent, leading to poor reproducibility.[9] A flow rate that is too high can prevent sufficient interaction between the IS and the sorbent, causing breakthrough.[9][10]

Q3: How do I troubleshoot low IS recovery in my Solid-Phase Extraction (SPE) protocol?

Low recovery in SPE typically occurs when the IS is either not retained on the sorbent (breakthrough), is lost during the wash step, or is not fully eluted.[11][12] To diagnose where the loss is occurring, it is recommended to collect and analyze the fractions from each step (load, wash, and elution).[12]

Troubleshooting SPE Steps:

Problem AreaPotential CauseRecommended Solution
Sample Loading (IS in flow-through) Incorrect pH or Solvent: The sample's pH or solvent composition may prevent the IS from binding to the sorbent.[10][13] For reversed-phase SPE, the sample should be loaded in a weak, primarily aqueous solvent.[13] For ion-exchange, the pH must be adjusted to ensure the IS is charged.[14]Adjust the sample pH and/or dilute the sample with a weaker solvent to ensure strong retention of the IS on the sorbent.[9][10]
High Flow Rate: The sample is loaded too quickly, not allowing enough time for the IS to interact with and bind to the sorbent.[9][10]Decrease the sample loading flow rate. Using a "soak" step, where flow is stopped for a few minutes, can also improve retention.[11][13]
Sorbent Overload: Too much sample is loaded for the cartridge size, exceeding the sorbent's binding capacity.[10]Decrease the sample volume or increase the mass of the sorbent (use a larger cartridge).[10][12]
Washing (IS in wash fraction) Wash Solvent is Too Strong: The wash solvent is eluting the IS along with the interferences.[13][15]Decrease the organic strength of the wash solvent. The ideal wash solvent is strong enough to remove interferences but weak enough to leave the IS on the sorbent.[1][16]
Elution (IS retained on cartridge) Elution Solvent is Too Weak: The elution solvent lacks the strength to fully desorb the IS from the sorbent.[11][15]Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent). For ionizable compounds, adjust the pH to neutralize the IS, which will disrupt its interaction with an ion-exchange sorbent.[15][17]
Insufficient Elution Volume: Not enough elution solvent is used to completely recover the IS from the sorbent bed.[15]Increase the volume of the elution solvent in increments until recovery is maximized.[15]
Q4: What are common pitfalls in Liquid-Liquid Extraction (LLE) that affect IS recovery?

Successful LLE depends on the partitioning of the IS between two immiscible liquid phases. Low recovery is often due to an incorrect choice of solvent or improper sample pH.

  • Suboptimal pH: For ionizable internal standards, the pH of the aqueous phase is critical. To maximize partitioning into the organic phase, the pH of the aqueous sample should be adjusted to at least two pH units above the pKa for a basic IS, and two units below the pKa for an acidic IS, to ensure the compound is in its neutral form.[18][19]

  • Incorrect Solvent Choice: The extraction solvent should be selected based on the polarity of the internal standard. Using a solvent with a polarity that does not match the IS will result in poor partitioning and low recovery.[18]

  • Emulsion Formation: Emulsions can form at the interface between the two liquid layers, trapping the IS and preventing clear phase separation. This is common when the sample contains high concentrations of surfactants.[18] If an emulsion persists, it may need to be physically disrupted or broken down.

Q5: Why is my IS recovery poor after Protein Precipitation?

Protein precipitation is a relatively non-selective sample preparation technique. While it effectively removes large proteins, low IS recovery can occur if the IS co-precipitates with the proteins or if other matrix components that cause ion suppression remain in the supernatant.[8]

  • Co-Precipitation: The internal standard may adsorb to the proteins as they precipitate, causing it to be removed from the sample. This can be influenced by the choice of precipitating solvent and the pH of the solution.[20]

  • Insufficient Precipitation: If not enough precipitating agent (e.g., acetonitrile, methanol) is added, proteins may not be fully removed. The remaining proteins can interfere with the analysis.

  • Remaining Matrix Components: Protein precipitation does not remove other matrix components like salts and phospholipids, which are known to cause significant ion suppression in LC-MS analysis.[6][8]

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis to Differentiate Matrix Effects from Extraction Inefficiency

This experiment is a crucial first step to determine whether low IS signal is due to loss during the extraction process (inefficiency) or signal suppression from matrix components.[1][21]

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare the internal standard in a clean solvent (e.g., mobile phase) at the final concentration expected in the samples.

    • Set B (Pre-Extraction Spike): Take a blank matrix sample (e.g., plasma, urine) and spike it with the internal standard before performing the entire sample preparation procedure.

    • Set C (Post-Extraction Spike): Take a blank matrix sample and perform the sample preparation procedure. Spike the resulting final extract with the internal standard after the extraction is complete.[1]

  • Analyze Samples: Analyze all three sets of samples using your established analytical method.

  • Calculate Recovery and Matrix Effect:

    • Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100

    • Matrix Effect (%) = ((Peak Area of Set C / Peak Area of Set A) - 1) * 100

Interpreting the Results:

Recovery (%)Matrix Effect (%)Interpretation and Next Steps
Low (<85%) Minimal (e.g., -15% to 15%) The problem is Extraction Inefficiency . The IS is being lost during sample prep. Optimize the extraction method (see Protocol 2 for SPE).
High (>85%) Significant Suppression (<-15%) The problem is Ion Suppression . The extraction is working, but matrix components are suppressing the IS signal. Improve sample cleanup to remove interferences or adjust chromatography to separate the IS from the suppressing components.
Low (<85%) Significant Suppression (<-15%) Both problems are present. The extraction method needs optimization, AND the sample cleanup is insufficient to remove matrix interferences. Address the extraction inefficiency first, then re-evaluate the matrix effect.
Protocol 2: Systematic Optimization of a Solid-Phase Extraction (SPE) Method

This protocol provides a structured approach to developing or troubleshooting an SPE method to maximize IS recovery.

Methodology:

  • Sorbent Selection: Choose a sorbent based on the chemical properties (pKa, LogP) of your internal standard.[13]

    • Reversed-Phase (C8, C18): For nonpolar to moderately polar compounds.

    • Normal-Phase (Silica, Diol): For polar compounds in non-aqueous samples.

    • Ion-Exchange (SCX, SAX): For ionizable (charged) compounds.

    • Mixed-Mode: Combines reversed-phase and ion-exchange for higher selectivity.[13]

  • Optimize Loading Conditions:

    • Adjust the pH of the sample to ensure the IS is in a form that will be strongly retained by the sorbent (neutral for reversed-phase, charged for ion-exchange).[9][14]

    • Dilute the sample if it is dissolved in a strong solvent to prevent premature elution.[10]

    • Test different loading flow rates to ensure sufficient interaction time.[9]

  • Optimize Wash Solvent:

    • The goal is to remove matrix interferences without eluting the IS.

    • Start with a weak solvent (e.g., 5% methanol (B129727) in water for reversed-phase) and incrementally increase the organic strength.

    • Analyze the wash fractions at each step to find the strongest solvent that does not cause IS breakthrough.[1][16]

  • Optimize Elution Solvent:

    • The goal is to use the weakest solvent that provides complete recovery of the IS in the smallest possible volume.[16]

    • Test a series of elution solvents with increasing strength (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • For ion-exchange, elution is achieved by changing the pH to neutralize the IS or by using a high concentration of a competing counter-ion.[14][17]

  • Evaluate Elution Volume:

    • Once the optimal elution solvent is determined, test different elution volumes (e.g., 1, 2, 3 column volumes) to find the minimum volume required for complete recovery.[15]

Visualizations

Troubleshooting_Workflow start_node Start: Low or Inconsistent IS Recovery p1 Check Instrument Performance (Run neat IS solution) start_node->p1 Begin Troubleshooting decision_node decision_node process_node process_node result_node result_node d1 IS Signal OK? p1->d1 p2 Check IS Stability (Degradation, Purity) d1->p2 Yes r1 Issue is Instrumental: - Check for leaks/blockages - Clean ion source d1->r1 No d2 IS Stable & Pure? p2->d2 r2 Issue is IS Integrity: - Use fresh IS solution - Check storage conditions - Verify purity d2->r2 No p3 Perform Post-Extraction Spike Experiment (See Protocol 1) d2->p3 Yes d3 Problem Identified? p3->d3 r3 Issue is Extraction Inefficiency: - Optimize SPE/LLE/PPT method (See Protocol 2 for SPE) d3->r3 Low Recovery, Minimal Matrix Effect r4 Issue is Matrix Effect: - Improve sample cleanup - Modify chromatography d3->r4 High Recovery, High Matrix Effect r5 Both Issues Present: - First, optimize extraction - Then, improve cleanup d3->r5 Low Recovery & High Matrix Effect

Caption: A logical workflow for systematically troubleshooting low internal standard recovery.

SPE_Optimization_Workflow cluster_0 SPE Method Optimization step_node step_node test_node test_node result_node result_node s1 Step 1: Sorbent Selection s2 Step 2: Optimize Load Conditions s1->s2 s3 Step 3: Optimize Wash Solvent s2->s3 t2 {Test Parameters:| - Sample pH - Solvent Strength - Flow Rate } s2->t2 s4 Step 4: Optimize Elution Solvent s3->s4 t3 {Test Parameters:| - Solvent Composition - Organic % Strength } s3->t3 s5 Optimized Method s4->s5 t4 {Test Parameters:| - Solvent Strength & Type - pH / Counter-ion - Elution Volume } s4->t4

Caption: A workflow for the systematic optimization of a Solid-Phase Extraction (SPE) method.

References

impact of solvent choice on N-acylglycine extraction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of N-acylglycines from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting N-acylglycines?

A1: The two most prevalent methods for N-acylglycine extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE involves partitioning the N-acylglycines between two immiscible liquid phases, while SPE utilizes a solid sorbent to retain and then elute the target compounds. The choice between LLE and SPE often depends on the sample matrix, the desired level of purity, and the downstream analytical technique.

Q2: How does the choice of solvent impact N-acylglycine extraction efficiency?

A2: Solvent selection is critical and directly influences the extraction yield. The polarity of the solvent relative to the N-acylglycine of interest is a key factor. Generally, a solvent system that matches the polarity of the target N-acylglycine will result in better solubility and higher extraction efficiency. For instance, less polar N-acylglycines are more effectively extracted with less polar organic solvents. The addition of acids or bases to the solvent can also modify the ionization state of N-acylglycines, thereby altering their solubility and partitioning behavior.

Q3: Can I use a single solvent for extracting all types of N-acylglycines?

A3: While some solvents have a broad range of solubility, using a single solvent may not be optimal for extracting all N-acylglycines, especially when dealing with a complex mixture of species with varying acyl chain lengths and polarities. It is often necessary to test a few different solvents or solvent mixtures to find the most effective one for your specific N-acylglycine(s) of interest.

Q4: What are the advantages of Solid-Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE)?

A4: SPE can offer several advantages over LLE, including higher selectivity, reduced solvent consumption, and the potential for automation, which can improve reproducibility. SPE cartridges with different sorbent chemistries (e.g., reversed-phase, ion-exchange) allow for more targeted purification of N-acylglycines from complex sample matrices.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of N-Acylglycines 1. Inappropriate Solvent Choice: The polarity of the extraction solvent may not be suitable for the target N-acylglycine(s).2. Suboptimal pH: The pH of the sample may be suppressing the solubility of the N-acylglycines in the organic phase.3. Insufficient Extraction Time/Mixing: The analyte may not have had enough time to partition into the extraction solvent.4. Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb the N-acylglycines from the sorbent.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., ethyl acetate (B1210297), methyl tert-butyl ether, dichloromethane). Consider using a solvent mixture.2. pH Adjustment: Acidify the sample (e.g., with formic acid or acetic acid) to protonate the carboxylic acid group of the N-acylglycine, making it less polar and more soluble in organic solvents.3. Optimize Extraction Parameters: Increase the vortexing or shaking time during LLE. For SPE, ensure the sample is loaded and washed at an appropriate flow rate.4. Optimize Elution: Use a stronger elution solvent or a mixture of solvents. Ensure the elution volume is sufficient to completely recover the analytes.
High Variability in Results 1. Inconsistent Sample Preparation: Variations in sample homogenization, pH adjustment, or solvent volumes.2. Emulsion Formation (LLE): Formation of a stable emulsion between the aqueous and organic layers can lead to inconsistent phase separation and analyte loss.3. SPE Cartridge Overloading: Exceeding the binding capacity of the SPE sorbent.1. Standardize Protocol: Ensure all experimental steps are performed consistently across all samples. Use precise measurements for all reagents.2. Break Emulsion: Centrifuge at a higher speed or for a longer duration. The addition of salt to the aqueous phase can also help break emulsions.3. Check Cartridge Capacity: Consult the manufacturer's guidelines for the capacity of the SPE cartridge and adjust the sample load accordingly.
Presence of Interfering Substances in the Final Extract 1. Poor Selectivity of Extraction Method: Co-extraction of other lipids or matrix components.2. Insufficient Washing Steps (SPE): Inadequate removal of impurities from the SPE cartridge before elution.1. Increase Selectivity: For LLE, consider a back-extraction step. For SPE, choose a sorbent with a different chemistry (e.g., mixed-mode) that provides better selectivity for N-acylglycines.2. Optimize Washing: Increase the volume or change the composition of the wash solvent to more effectively remove interfering substances without eluting the target analytes.

Data on Solvent Selection for N-Acylglycine Extraction

The following table summarizes the suitability of various solvents for the extraction of N-acylglycines based on their physicochemical properties and literature reports on lipid extraction. Direct quantitative comparisons of extraction efficiency for a wide range of N-acylglycines are limited; therefore, this table provides a qualitative guide.

Solvent Polarity Index General Suitability for N-Acylglycines Notes
Ethyl Acetate 4.4Good to Excellent A moderately polar solvent effective for a broad range of N-acylglycines. It is a common choice for LLE. A study comparing ethyl acetate and a solid-phase extraction method found them to be qualitatively comparable in extracting various natural products.[1][2][3][4]
Methyl tert-Butyl Ether (MTBE) 2.5Good to Excellent A less polar alternative to diethyl ether, often used in lipidomics. It can provide clean extracts and is effective for less polar N-acylglycines.[5]
Dichloromethane (DCM) 3.1Good A versatile solvent for extracting a range of lipids. Its use in a mixture with other solvents is common. An optimized LLE protocol for urinary volatile compounds found DCM to be the most efficient solvent.[6][7]
Chloroform (B151607) 4.1Good to Excellent Historically a very common and effective solvent for lipid extraction (e.g., in the Folch or Bligh & Dyer methods), often used in combination with methanol (B129727). However, its use is often limited due to toxicity.[8][9]
Hexane/Isopropanol Mixtures ~0.1 / 3.9Good A less toxic alternative to chloroform-based methods, particularly suitable for extracting lipids from tissues.[8]
Acetonitrile 5.8Moderate More suitable for extracting more polar N-acylglycines. Often used in SPE as an elution solvent. The polarity of acetonitrile-water mixtures can be adjusted to optimize extraction.[10]
Methanol 5.1Moderate to Good (in mixtures) Typically used in combination with less polar solvents like chloroform or MTBE to facilitate the disruption of protein-lipid complexes and improve extraction from tissues.[5][8][9]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) of N-Acylglycines from Plasma/Serum
  • Sample Preparation: To 100 µL of plasma or serum in a glass tube, add an appropriate internal standard.

  • Protein Precipitation & Lysis: Add 400 µL of cold methanol. Vortex vigorously for 1 minute to precipitate proteins and release lipids.

  • Phase Separation: Add 800 µL of methyl tert-butyl ether (MTBE) and vortex for 1 minute. Add 200 µL of water and vortex for another minute.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully collect the upper organic layer containing the N-acylglycines into a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).

Protocol 2: General Solid-Phase Extraction (SPE) of N-Acylglycines from Urine
  • Sample Preparation: To 1 mL of urine, add an appropriate internal standard. Acidify the sample to a pH of ~3-4 with formic acid. Centrifuge to remove any particulates.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol followed by 2 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 2 mL of water to remove polar impurities. You can follow this with a wash using a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.

  • Drying: Dry the cartridge under vacuum or by passing air through it for 5-10 minutes.

  • Elution: Elute the N-acylglycines with 2 mL of a suitable organic solvent, such as ethyl acetate or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in an appropriate solvent for analysis.

Visualizing the Extraction Workflow

The following diagram illustrates a generalized workflow for N-acylglycine extraction, incorporating key decision points for both LLE and SPE methodologies.

N_Acylglycine_Extraction_Workflow start Start: Biological Sample (e.g., Plasma, Urine, Tissue) homogenization Sample Homogenization & Internal Standard Spiking start->homogenization acidification pH Adjustment (Acidification) homogenization->acidification extraction_choice Choose Extraction Method acidification->extraction_choice lle Liquid-Liquid Extraction (LLE) extraction_choice->lle LLE spe Solid-Phase Extraction (SPE) extraction_choice->spe SPE add_solvent Add Immiscible Organic Solvent lle->add_solvent vortex_centrifuge Vortex & Centrifuge add_solvent->vortex_centrifuge collect_organic Collect Organic Phase vortex_centrifuge->collect_organic dry_down Evaporate Solvent (Dry Down) collect_organic->dry_down condition_cartridge Condition SPE Cartridge spe->condition_cartridge load_sample Load Sample condition_cartridge->load_sample wash_cartridge Wash to Remove Impurities load_sample->wash_cartridge elute_analytes Elute N-Acylglycines wash_cartridge->elute_analytes elute_analytes->dry_down reconstitute Reconstitute Extract dry_down->reconstitute analysis Downstream Analysis (e.g., LC-MS) reconstitute->analysis

Caption: Generalized workflow for N-acylglycine extraction.

References

resolving co-eluting interferences in N-acylglycine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in N-acylglycine analysis. Our aim is to offer practical solutions to common challenges, particularly the resolution of co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in N-acylglycine analysis?

A1: Co-eluting interferences in N-acylglycine analysis primarily arise from isobaric compounds, which have the same mass-to-charge ratio (m/z) but different structures. These are often isomers of the target N-acylglycine. For example, N-butyrylglycine and N-isobutyrylglycine are common isobaric interferences that require chromatographic separation for accurate quantification.[1][2] Other potential interferences include structurally similar metabolites and endogenous matrix components that may not be fully resolved from the analyte of interest.

Q2: Why is chromatographic separation crucial if I am using a highly specific detection method like tandem mass spectrometry (MS/MS)?

A2: While tandem mass spectrometry provides high specificity through multiple reaction monitoring (MRM), it cannot distinguish between isobaric compounds that produce the same precursor and product ions. If two isomers co-elute, the MS/MS detector will measure them as a single peak, leading to inaccurate quantification.[3] Therefore, chromatographic separation is essential to ensure that each peak corresponds to a single, identifiable compound.

Q3: What are the initial steps to take when I observe peak co-elution?

A3: When you suspect peak co-elution, the first step is to confirm it. This can be done by examining the peak shape for asymmetry, such as shoulders or split tops.[4] If you are using a diode array detector (DAD), you can check for peak purity. With a mass spectrometer, you can examine the mass spectra across the peak to see if the ionic profile changes.[4] Once co-elution is confirmed, you can proceed with method optimization to improve resolution.

Q4: Can sample preparation help in resolving co-eluting interferences?

A4: Yes, sample preparation can play a role in minimizing interferences. A robust sample preparation method can help remove matrix components that might co-elute with the analytes of interest. For urine samples, a simple "dilute-and-shoot" approach is often sufficient, while plasma samples typically require a protein precipitation step.[5] Solid-phase extraction (SPE) can also be employed for cleaner samples.

Troubleshooting Guide

This guide provides solutions to common problems encountered during N-acylglycine analysis, with a focus on resolving co-eluting peaks.

Problem 1: Poor resolution between isobaric N-acylglycines (e.g., N-butyrylglycine and N-isobutyrylglycine).

Cause: The chromatographic conditions are not optimized to separate isomers.

Solution:

  • Optimize the LC Gradient: A shallower gradient can often improve the separation of closely eluting compounds. Increase the total run time to allow for better resolution.

  • Change the Stationary Phase: If optimizing the gradient is insufficient, consider a different column chemistry. A column with a different selectivity, such as a C18 with a different bonding density or a phenyl-hexyl column, may provide the necessary resolution.

  • Adjust the Mobile Phase Composition: Modifying the organic solvent (e.g., switching from acetonitrile (B52724) to methanol (B129727) or vice-versa) or the pH of the aqueous phase can alter the selectivity of the separation.

  • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.

  • Decrease the Column Temperature: Lowering the column temperature can sometimes enhance separation by increasing retention.

Problem 2: A peak identified as a specific N-acylglycine is broad and asymmetrical.

Cause: This could be due to co-elution with an unknown interference, poor column performance, or an issue with the sample solvent.

Solution:

  • Investigate Co-elution: As mentioned in the FAQs, check for peak purity using a DAD or by examining mass spectra across the peak. If co-elution is confirmed, refer to the solutions for Problem 1.

  • Check Column Health: A broad peak can be a sign of a deteriorating column. Flush the column or, if necessary, replace it.

  • Sample Solvent Mismatch: Ensure that the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.

Problem 3: Inconsistent retention times for N-acylglycines.

Cause: Fluctuations in the LC system, such as pump performance or column temperature, can lead to retention time shifts. Changes in the mobile phase composition can also be a cause.

Solution:

  • System Equilibration: Ensure the LC system is thoroughly equilibrated with the mobile phase before starting the analytical run.

  • Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure they are properly degassed.

  • Check for Leaks: Inspect the system for any leaks, as this can affect the flow rate and pressure.

  • Column Temperature Control: Use a column oven to maintain a stable column temperature throughout the analysis.

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of N-Acylglycines in Dried Blood Spots

This method allows for the resolution and quantification of 15 N-acylglycines, including several isobaric pairs, within a 10-minute run time.[1][2]

Sample Preparation:

  • Extract acylglycines from two 3.2 mm dried blood spot punches.

  • Perform butylation using Butanol-HCl.

UPLC-MS/MS Parameters:

  • LC System: Waters ACQUITY UPLC

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50 °C

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

Gradient Program:

Time (min)Flow Rate (mL/min)%A%B
0.000.4955
1.000.4955
7.000.42080
7.500.4595
8.500.4595
8.600.4955
10.000.4955

Quantitative Data

Table 1: MRM Transitions and Retention Times for Selected N-Acylglycines

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
N-Butyrylglycine146.176.13.5
N-Isobutyrylglycine146.176.13.2
N-Tiglylglycine158.176.14.1
2-Methylbutyrylglycine160.176.14.4
N-Hexanoylglycine174.176.15.2
N-Octanoylglycine202.276.16.5

Note: Retention times are approximate and may vary depending on the specific LC system and conditions.

Visualizations

Troubleshooting_Workflow start Peak Co-elution Suspected check_shape Examine Peak Shape (Asymmetry, Shoulders) start->check_shape check_purity Check Peak Purity (DAD or MS Spectra) check_shape->check_purity coelution_confirmed Co-elution Confirmed check_purity->coelution_confirmed optimize_gradient Optimize LC Gradient (Shallower, Longer Run) coelution_confirmed->optimize_gradient Yes no_coelution No Co-elution Detected coelution_confirmed->no_coelution No change_column Change Stationary Phase (Different Selectivity) optimize_gradient->change_column Unsuccessful resolution_achieved Resolution Achieved optimize_gradient->resolution_achieved Successful adjust_mobile_phase Adjust Mobile Phase (Solvent, pH) change_column->adjust_mobile_phase Unsuccessful change_column->resolution_achieved Successful adjust_mobile_phase->resolution_achieved Successful other_issues Investigate Other Issues (Column Health, Sample Solvent) no_coelution->other_issues

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Experimental_Workflow sample Biological Sample (Urine, Plasma, DBS) sample_prep Sample Preparation (Dilution, Protein Precipitation, or SPE) sample->sample_prep lc_separation LC Separation (UPLC with Gradient Elution) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Quantification) ms_detection->data_analysis results Results data_analysis->results

Caption: General experimental workflow for N-acylglycine analysis.

References

optimizing declustering potential and collision energy for N-acylglycines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the analysis of N-acylglycines using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized quantitative data to ensure the accuracy and reliability of your results.

FAQs and Troubleshooting Guide

This section addresses common challenges encountered during the analysis of N-acylglycines, providing clear solutions in a question-and-answer format.

Q1: What is the role of declustering potential (DP) and why is its optimization crucial for N-acylglycine analysis?

A1: The declustering potential is a voltage applied to the orifice of the mass spectrometer to help desolvate ions and prevent the formation of clusters as they move from the atmospheric pressure ion source to the vacuum of the mass analyzer.[1][2] Proper optimization of the DP is critical because:

  • Prevents Cluster Formation: It helps to break apart solvent or adduct clusters that can form with the N-acylglycine ions, ensuring that the true molecular ion is detected.[1][2]

  • Minimizes In-Source Fragmentation: While a sufficient DP is necessary for desolvation, an excessively high DP can cause the N-acylglycine molecules to fragment within the ion source before they reach the collision cell.[3] This in-source fragmentation can reduce the intensity of the precursor ion, leading to decreased sensitivity and potentially inaccurate quantification.[4] The goal is to find the optimal DP that maximizes the signal of the desired precursor ion while minimizing fragmentation.[1]

Q2: How does collision energy (CE) affect the fragmentation of N-acylglycines?

A2: Collision energy is the potential difference applied to the collision cell (Q2) of a triple quadrupole mass spectrometer, which accelerates the precursor ions and induces fragmentation upon collision with an inert gas. The optimization of CE is vital for:

  • Characteristic Fragmentation: It ensures that the precursor ion fragments into a consistent and specific product ion, which is essential for selective and sensitive detection in Multiple Reaction Monitoring (MRM) mode. For N-acylglycines, a common and characteristic product ion is the glycine (B1666218) fragment at m/z 76.1.

  • Signal Intensity: The intensity of the product ion signal is highly dependent on the collision energy. A CE that is too low will result in insufficient fragmentation and a weak product ion signal, while a CE that is too high can lead to excessive fragmentation into smaller, less specific ions, also reducing the desired signal.

Q3: I am observing poor peak shape (tailing or fronting) in my N-acylglycine chromatograms. What are the possible causes and solutions?

A3: Asymmetrical peaks can compromise resolution and quantification accuracy.[5] Here are some common causes and their remedies:

  • Cause: Secondary interactions between the analyte and the stationary phase. N-acylglycines, with their carboxyl group, can exhibit secondary interactions.

    • Solution: Adjust the mobile phase pH to ensure the analytes are in a consistent ionic state. Adding a small amount of a suitable buffer can also help to mask active sites on the column.[6][7]

  • Cause: Column overload.[6]

    • Solution: Reduce the injection volume or dilute the sample.[7]

  • Cause: Column contamination or degradation.[5]

    • Solution: Backflush the column or, if the problem persists, replace it.[5] Using a guard column can help extend the life of your analytical column.

  • Cause: Inappropriate injection solvent. Injecting a sample in a solvent much stronger than the initial mobile phase can cause peak distortion.[7]

    • Solution: Ensure the sample solvent is as close in composition to the initial mobile phase as possible.

Q4: I am experiencing significant ion suppression or enhancement in my N-acylglycine analysis. How can I mitigate these matrix effects?

A4: Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS.[8][9]

  • Identification: Matrix effects can be identified by comparing the analyte response in a standard solution to the response in a post-extraction spiked matrix sample.[10]

  • Mitigation Strategies:

    • Sample Preparation: Employ more effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[8]

    • Chromatographic Separation: Optimize the chromatographic method to separate the N-acylglycines from the majority of the matrix components.

    • Dilution: Diluting the sample can reduce the concentration of interfering substances.[8]

    • Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS) that co-elute with the analyte is the most effective way to compensate for matrix effects, as the SIL-IS will be affected in the same way as the analyte.

Q5: I suspect carryover in my LC-MS/MS system is affecting my N-acylglycine quantification. How can I identify and resolve this?

A5: Carryover, the appearance of an analyte signal in a blank injection following a high-concentration sample, can lead to inaccurate results, especially for low-level samples.[2][11]

  • Identification: Inject a blank solvent after a high-concentration standard or sample. The presence of a peak for the analyte of interest in the blank indicates carryover.[11]

  • Troubleshooting:

    • Injector Cleaning: The autosampler injector is a common source of carryover. Ensure the injector wash procedure is effective by using a strong wash solvent.[12]

    • Column: The analytical column can also retain and slowly release the analyte. A thorough column wash between injections is crucial.

    • System Components: Check for and clean or replace any contaminated tubing, fittings, or the injector rotor seal.[11]

Quantitative Data for N-Acylglycine Analysis

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions and collision energies for a panel of N-acylglycines. These values can serve as a starting point for method development and should be verified and fine-tuned on your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Propionylglycine132.176.115
N-Butyrylglycine146.176.115
N-Isobutyrylglycine146.176.115
N-Tiglylglycine158.176.118
N-Isovalerylglycine160.176.116
N-Hexanoylglycine174.176.117
N-Octanoylglycine202.276.120
N-Suberylglycine232.276.122

Note: The characteristic product ion for N-acylglycines corresponds to the glycine fragment [M-H]- at m/z 76.1 in negative ion mode or [M+H]+ at m/z 76.1 in positive ion mode.

Experimental Protocols

This section provides a detailed methodology for the optimization of declustering potential and collision energy for N-acylglycine analysis.

Protocol for Optimizing Declustering Potential and Collision Energy

This protocol utilizes Flow Injection Analysis (FIA) or infusion to directly introduce a standard solution of the N-acylglycine of interest into the mass spectrometer, allowing for rapid optimization of MS parameters without chromatographic separation.

Materials:

  • Stock solution of the N-acylglycine standard (e.g., 1 mg/mL in methanol).

  • Syringe pump for infusion or an LC system for FIA.

  • Mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or without for negative mode).

Procedure:

  • Prepare Working Standard Solution: Dilute the stock solution of the N-acylglycine to a suitable concentration (e.g., 100-500 ng/mL) in the mobile phase.

  • Set up for Infusion/FIA:

    • Infusion: Load the working standard solution into a syringe and place it in the syringe pump. Connect the syringe to the mass spectrometer's ion source and infuse at a low flow rate (e.g., 5-10 µL/min).

    • FIA: Configure the LC system to bypass the column and deliver the mobile phase directly to the MS. Inject a sufficient volume of the working standard solution.

  • Optimize Declustering Potential (DP):

    • Set the mass spectrometer to monitor the precursor ion of the N-acylglycine in a Q1 scan.

    • Manually or automatically ramp the DP through a relevant range (e.g., 20 V to 150 V) while continuously infusing or repeatedly injecting the standard.

    • Monitor the signal intensity of the precursor ion.

    • Plot the precursor ion intensity as a function of the DP. The optimal DP is the value that provides the highest signal intensity just before a significant drop, which would indicate the onset of in-source fragmentation.[13]

  • Optimize Collision Energy (CE):

    • Set the mass spectrometer to MRM mode, monitoring the transition from the precursor ion to the expected product ion (e.g., m/z 76.1).

    • Set the DP to the optimized value determined in the previous step.

    • Ramp the CE over a range (e.g., 5 eV to 50 eV) while introducing the standard.

    • Plot the product ion intensity versus the CE. The optimal CE is the value that produces the maximum product ion signal.

Visualizations

The following diagrams illustrate key workflows and logical relationships in N-acylglycine analysis.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample Biological Sample (Urine/Plasma) InternalStandard Add Internal Standard (e.g., Labeled N-acylglycine) Sample->InternalStandard ProteinPrecipitation Protein Precipitation (for Plasma) InternalStandard->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Analysis Tandem MS Analysis (MRM Mode) LC_Separation->MS_Analysis Integration Peak Integration MS_Analysis->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

References

ensuring linearity and reproducibility in N-acylglycine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure linearity and reproducibility in N-acylglycine assays.

Frequently Asked Questions (FAQs)

Q1: What are the typical performance characteristics I should expect from a validated N-acylglycine LC-MS/MS assay?

A well-validated LC-MS/MS method for N-acylglycine quantification should demonstrate high linearity, precision, and accuracy. Typical performance characteristics include a correlation coefficient (r²) greater than 0.99 for the calibration curves, and within- and between-run precision with coefficients of variation (CVs) under 15%.[1][2] Mean recoveries are expected to be in the range of 90.2% to 109.3%.[1][2][3]

Q2: Why is the use of a stable isotope-labeled internal standard crucial in N-acylglycine assays?

The use of a stable isotope-labeled internal standard, such as n-Octanoylglycine-2,2-d2, is essential for accurate and precise quantification.[4][5] These internal standards help to correct for variability that can be introduced during sample preparation, as well as for matrix effects and fluctuations in instrument response.[4][5]

Q3: What are matrix effects and how can they be mitigated in N-acylglycine analysis?

Matrix effects, such as ion suppression or enhancement, can interfere with the accurate quantification of N-acylglycines.[6] These effects arise from co-eluting endogenous components in the sample matrix that can alter the ionization efficiency of the target analytes.[6] Mitigation strategies include the use of a stable isotope-labeled internal standard, which is affected by the matrix in a similar way to the analyte, and the use of matrix-matched calibrators.[5][6] In cases where the analytes are endogenous, a substitute matrix for calibrators may be employed to avoid interference.[6][7]

Q4: When is derivatization necessary for N-acylglycine analysis?

Derivatization may be required in some N-acylglycine assays, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS), to make the analytes more volatile and thermally stable.[7][8] For LC-MS/MS methods, derivatization, for instance with n-butanol, can be employed to enhance sensitivity and chromatographic retention, especially for more polar N-acylglycines.[1][2][3][7]

Troubleshooting Guides

Issue 1: Poor Linearity (r² < 0.99)

Potential Cause Recommended Action
Inaccurate Standard Preparation Prepare fresh calibration standards and ensure accurate pipetting. Use a certified reference material if available.
Suboptimal Calibration Range Adjust the concentration range of your calibration standards to bracket the expected concentrations of your samples.
Detector Saturation Dilute the higher concentration standards and re-inject. Adjust detector settings if necessary.
Improper Integration Manually review the peak integration for all calibration standards to ensure consistency.

Issue 2: High Variability (CV > 15%)

Potential Cause Recommended Action
Inconsistent Sample Preparation Ensure uniform handling of all samples and standards. Automate liquid handling steps if possible.
Instrument Instability Check the stability of the LC-MS/MS system, including pump pressures, spray stability, and detector response.
Matrix Effects Incorporate a stable isotope-labeled internal standard for each analyte if not already in use. Evaluate the matrix effect by comparing the response in matrix versus a neat solution.[6]
Sample Degradation Ensure samples are stored properly and minimize freeze-thaw cycles.

Issue 3: Low Analyte Recovery

Potential Cause Recommended Action
Inefficient Extraction Optimize the extraction procedure. For plasma, ensure complete protein precipitation. For urine, consider solid-phase extraction (SPE) for cleaner samples.[7]
Analyte Adsorption Use low-adsorption vials and pipette tips. Check for analyte loss during solvent evaporation steps.
pH Mismatch Ensure the pH of the sample and the initial mobile phase are compatible to prevent peak distortion or loss of early-eluting compounds.
Suboptimal Derivatization If using derivatization, optimize the reaction conditions including temperature, time, and reagent concentration.

Data Presentation

Table 1: Performance Characteristics of N-Acylglycine Quantification Methods

ParameterUPLC-MS/MSHPLC-MS/MSGC-MS
Linearity (R²) > 0.99[1][7]> 0.99[7]> 0.99[1]
Accuracy/Recovery 90.2% - 109.3%[1][7]~73.4% ± 0.16%[7]Not consistently reported
Precision (CV) < 10%[1][7]< 20%[7]< 10%[1]
Sensitivity High for a broad range of acylglycines[7]Can have limited sensitivity in broader lipidomic panels[6][7]Good for short- and medium-chain acylglycines[9]
Derivatization Optional, can enhance sensitivity[7]Optional[2]Required[7]

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for Urinary N-Acylglycine Quantification

This method is highly sensitive and specific for the diagnosis of several inherited metabolic disorders.[7][10]

  • Sample Preparation :

    • Acylglycines can be extracted from urine samples using an anion exchange solid-phase extraction (SPE) cartridge.[7]

    • For some applications, derivatization with n-butanol may be performed to improve sensitivity.[7]

  • Chromatography :

    • System : Ultra-Performance Liquid Chromatography (UPLC) system.

    • Separation : Analytes are separated on a reversed-phase column suitable for the wide polarity range of N-acylglycines.[7]

  • Mass Spectrometry :

    • System : A hybrid triple quadrupole linear ion trap mass spectrometer is often used.[7]

    • Detection : Detection is carried out using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.[7] Deuterated internal standards are utilized for quantification.[7]

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis

This protocol involves a protein precipitation step to remove larger molecules that can interfere with the analysis.[4]

  • Thaw plasma samples on ice and vortex for 10 seconds.[4]

  • In a clean microcentrifuge tube, add 50 µL of plasma.[4]

  • Add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., n-Octanoylglycine-2,2-d2).[4]

  • Vortex vigorously for 30 seconds to precipitate proteins.[4]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[4]

Visualizations

cluster_sample_prep Sample Preparation cluster_analysis Analysis urine Urine Sample is Add Internal Standard urine->is plasma Plasma Sample plasma->is dilute Dilute and Shoot lcms LC-MS/MS Analysis dilute->lcms precipitate Protein Precipitation centrifuge Centrifuge precipitate->centrifuge is->dilute is->precipitate supernatant Collect Supernatant centrifuge->supernatant supernatant->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Peak Area Ratio) data->quant

Caption: A generalized experimental workflow for N-acylglycine quantification.

trouble Troubleshooting Reproducibility Issues linearity Poor Linearity? trouble->linearity variability High Variability? trouble->variability recovery Low Recovery? trouble->recovery check_standards Check Standard Preparation and Calibration Range linearity->check_standards check_prep Review Sample Prep Consistency and Instrument Stability variability->check_prep check_extraction Optimize Extraction and Derivatization recovery->check_extraction

Caption: A logical diagram for troubleshooting common issues in N-acylglycine assays.

fatty_acyl_coa Fatty Acyl-CoA glyat Glycine N-acyltransferase (GLYAT) fatty_acyl_coa->glyat glycine Glycine glycine->glyat n_acylglycine N-Acylglycine glyat->n_acylglycine

Caption: The biosynthetic pathway for the formation of N-acylglycines.[11][12]

References

Technical Support Center: Best Practices for Deuterated Lipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the storage and handling of deuterated lipid standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity and stability of these critical reagents. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for deuterated lipid standards?

Deuterated lipid standards should generally be stored at low temperatures to ensure long-term stability. For lipids dissolved in an organic solvent, a temperature of -20°C ± 4°C is recommended.[1] Storing solutions below -30°C is generally not advised unless they are in a sealed glass ampoule to prevent solvent evaporation and potential precipitation of the lipid.[1] For powdered saturated lipids, storage at or below -16°C is suitable.[1] Some manufacturers may recommend storage at -80°C for certain products to maximize shelf life.[2]

Q2: How should I store deuterated lipids that are supplied as a powder versus those in solution?

The appropriate storage method depends on the saturation of the lipid's fatty acid chains:

  • Saturated Lipids: Lipids with fully saturated fatty acid chains (e.g., dipalmitoyl phosphatidylcholine) are relatively stable as powders. They should be stored in a glass container with a Teflon-lined closure at ≤ -16°C.[1]

  • Unsaturated Lipids: Lipids containing one or more double bonds (e.g., dioleoyl phosphatidylcholine) are not stable in powdered form.[1] They are highly hygroscopic and susceptible to oxidation.[1] Upon receipt, they should be promptly dissolved in a suitable organic solvent and stored as a solution at -20°C ± 4°C under an inert atmosphere (e.g., argon or nitrogen).[1]

Q3: What type of container is best for storing deuterated lipid solutions?

Always use glass containers with Teflon-lined closures for storing deuterated lipids in organic solvents.[1] Plastic containers (e.g., polystyrene, polyethylene, polypropylene) are not recommended as plasticizers and other contaminants can leach into the solvent, compromising the purity of your standard. Aqueous suspensions of lipids, however, can be stored in plastic containers, though long-term storage in aqueous solutions is generally not recommended due to hydrolysis.

Q4: How do I properly handle and aliquot powdered deuterated lipids?

To prevent condensation from accumulating on the cold powder, which can lead to degradation, allow the entire container to warm to room temperature in a desiccator before opening. Once at room temperature, you can open the container, remove the desired amount of powder, and then purge the vial with an inert gas like argon or nitrogen before tightly resealing and returning it to the freezer.

Q5: What are the recommended solvents for reconstituting and storing deuterated lipid standards?

Commonly used solvents include chloroform, methanol, ethanol, and mixtures such as chloroform:methanol. The choice of solvent will depend on the specific lipid and the downstream application. For long-term storage, ensure the solvent is of high purity and free of peroxides and other contaminants. Chloroform, for instance, can degrade over time in the presence of light and air to form phosgene (B1210022) and hydrochloric acid, which can degrade lipids.[3] Therefore, using fresh, high-purity solvents is critical.

Q6: How many freeze-thaw cycles can I subject my deuterated lipid standards to?

While some studies suggest that a limited number of freeze-thaw cycles may not significantly impact certain lipids in plasma, it is generally considered best practice to minimize freeze-thaw cycles. Repeated cycling can lead to degradation, especially of more sensitive unsaturated lipids. To avoid this, it is recommended to aliquot stock solutions into single-use volumes.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Poor signal intensity in mass spectrometry Degradation of the standard: The lipid may have oxidized or hydrolyzed due to improper storage or handling.- Ensure unsaturated lipids were stored in an organic solvent, not as a powder. - Verify that the standard was stored at the recommended temperature (≤ -16°C). - Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Incomplete solubilization: The standard may not be fully dissolved in the chosen solvent.- Gently vortex or sonicate the solution to aid dissolution. Be cautious with sonication for unsaturated lipids as it can promote degradation. - Confirm that the solvent is appropriate for the specific lipid class.
Unexpected peaks or mass shifts in mass spectrometry Contamination: Impurities may have been introduced from storage containers, solvents, or handling equipment.- Always use glass containers with Teflon-lined caps (B75204) for organic solutions.[1] - Use high-purity solvents. - Ensure all glassware is thoroughly cleaned.
Oxidation: Unsaturated lipids are prone to oxidation, leading to the appearance of peaks corresponding to oxidized species.- Store and handle unsaturated lipids under an inert atmosphere (argon or nitrogen). - Add an antioxidant such as BHT (butylated hydroxytoluene) to the solvent, if compatible with your analysis.
H/D Exchange: Loss of deuterium (B1214612) atoms and replacement with hydrogen from the environment.- Avoid acidic or basic conditions which can catalyze H/D exchange. - Use aprotic solvents when possible and minimize exposure to moisture.
Inconsistent quantification Differential matrix effects: The analyte and the deuterated internal standard experience different levels of ion suppression or enhancement.- Ensure co-elution of the analyte and internal standard by optimizing chromatographic conditions. - Evaluate matrix effects by performing a post-extraction addition experiment.
Inaccurate concentration of the standard: This could be due to solvent evaporation or degradation.- Store standards in tightly sealed vials. - For long-term storage, consider ampouled solutions. - Periodically check the concentration of your stock solution against a fresh standard.

Data Presentation: Stability of Deuterated Lipid Standards

While comprehensive quantitative data on the degradation rates of specific deuterated lipid standards is limited in publicly available literature, the following table summarizes general stability expectations based on best practice guidelines. Actual stability will depend on the specific lipid, solvent, and storage conditions.

Lipid Type Form Storage Temperature Recommended Container Expected Long-Term Stability & Key Considerations
Saturated Deuterated Lipids Powder≤ -16°CGlass, Teflon-lined capStable as a dry powder.[1]
Unsaturated Deuterated Lipids PowderNot RecommendedNot ApplicableHighly hygroscopic and prone to oxidation; should be dissolved in an organic solvent immediately upon receipt.[1]
All Deuterated Lipids Organic Solution-20°C ± 4°CGlass, Teflon-lined capStore under an inert atmosphere (argon or nitrogen) to prevent oxidation, especially for unsaturated lipids.[1]
All Deuterated Lipids Aqueous SuspensionNot Recommended for Long-TermPlastic or GlassProne to hydrolysis over time.

Experimental Protocols

Protocol 1: Reconstitution of a Powdered Deuterated Lipid Standard

This protocol outlines the steps for properly dissolving a powdered deuterated lipid standard to prepare a stock solution.

Materials:

  • Deuterated lipid standard (powder) in its original vial

  • High-purity organic solvent (e.g., chloroform, methanol)

  • Glass syringe or pipette

  • Glass vial with a Teflon-lined cap

  • Inert gas (argon or nitrogen)

Procedure:

  • Equilibrate to Room Temperature: Remove the vial containing the powdered lipid from the freezer and allow it to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold powder.

  • Prepare for Dissolution: Once at room temperature, open the vial.

  • Add Solvent: Using a glass syringe or pipette, add the calculated volume of the appropriate organic solvent to achieve the desired stock concentration.

  • Dissolve the Lipid: Tightly cap the vial and vortex or sonicate gently until the lipid is completely dissolved. A clear solution with no particulate matter should be observed.

  • Transfer and Store: If the original vial is not suitable for long-term storage, transfer the solution to a clean glass vial with a Teflon-lined cap.

  • Inert Atmosphere (Recommended): Flush the headspace of the vial with a gentle stream of argon or nitrogen before sealing to displace oxygen and prevent oxidation.[1]

  • Label and Store: Clearly label the vial with the lipid name, concentration, solvent, and date of preparation. Store at -20°C ± 4°C.[1]

Protocol 2: Assessing Lipid Stability by HPLC-MS

This protocol provides a general workflow for monitoring the stability of a deuterated lipid standard over time.

Materials:

  • Deuterated lipid standard stock solution

  • HPLC-grade solvents

  • HPLC-MS system

Procedure:

  • Initial Analysis (T=0): Immediately after preparing the stock solution, perform an HPLC-MS analysis to establish the initial purity and peak area of the deuterated lipid standard.

  • Sample Storage: Store the stock solution under the desired conditions (e.g., -20°C in an amber glass vial under argon).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, etc.), thaw an aliquot of the stock solution, bring it to room temperature, and analyze it using the same HPLC-MS method as the initial analysis.

  • Data Analysis: Compare the peak area of the deuterated lipid standard at each time point to the initial peak area. A decrease in peak area may indicate degradation. Also, monitor for the appearance of new peaks that could correspond to degradation products (e.g., oxidized lipids, lysolipids).

  • Quantify Degradation: The percentage of degradation can be estimated by the following formula: % Degradation = [(Peak Area at T=0 - Peak Area at T=x) / Peak Area at T=0] * 100

Mandatory Visualizations

G Workflow for Use of a Deuterated Internal Standard in Lipidomics cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Biological_Sample Biological Sample (e.g., Plasma, Tissue) Add_Internal_Standard Spike with Deuterated Internal Standard Biological_Sample->Add_Internal_Standard Add known amount Lipid_Extraction Lipid Extraction (e.g., Folch Method) Add_Internal_Standard->Lipid_Extraction Dry_and_Reconstitute Dry Down and Reconstitute in Injection Solvent Lipid_Extraction->Dry_and_Reconstitute LC_Separation LC Separation Dry_and_Reconstitute->LC_Separation Inject sample MS_Detection MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte and Internal Standard) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification G Metabolic Fate of Deuterated Linoleic Acid Deuterated_Linoleic_Acid Deuterated Linoleic Acid (d-LA) d_GLA d-γ-Linolenic Acid (d-GLA) Deuterated_Linoleic_Acid->d_GLA Δ6-desaturase d_DGLA d-Dihomo-γ-Linolenic Acid (d-DGLA) d_GLA->d_DGLA Elongase d_AA d-Arachidonic Acid (d-AA) d_DGLA->d_AA Δ5-desaturase Incorporation Incorporation into Phospholipids d_AA->Incorporation

References

Validation & Comparative

A Guide to the Analytical Performance of N-(1-Oxoheptadecyl)glycine-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N-acylglycines, the selection of a suitable internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of the analytical performance of N-(1-Oxoheptadecyl)glycine-d2, a deuterated internal standard, with other alternatives. The information is supported by experimental data from published literature to aid in making informed decisions for developing robust analytical methods.

Overview of this compound

This compound is a stable isotope-labeled form of N-heptadecanoylglycine. Its structural similarity to endogenous long-chain N-acylglycines makes it an excellent internal standard for quantification by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of two deuterium (B1214612) atoms on the glycine (B1666218) moiety provides a mass shift that allows for its differentiation from the unlabeled analyte, while its physicochemical properties remain nearly identical. This ensures that it behaves similarly during sample preparation, chromatographic separation, and ionization, effectively compensating for variations in the analytical process.

Analytical Performance

The use of deuterated internal standards, such as this compound, is a well-established practice in quantitative bioanalysis. Validated LC-MS/MS methods for the analysis of acylglycines in biological matrices consistently demonstrate high sensitivity, specificity, and reliability.[1][2]

Data Presentation: Performance Characteristics

The following table summarizes the typical analytical performance parameters of a validated LC-MS/MS method for the quantification of long-chain N-acylglycines using a deuterated internal standard like this compound.

ParameterTypical Performance
Linearity (r²) > 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Recovery (%) 90 - 110%
Lower Limit of Quantification (LLOQ) Low ng/mL to high pg/mL

Data compiled from representative studies on acylglycine analysis using deuterated internal standards.[2][3]

Comparison with Alternatives

While this compound is an excellent choice for the analysis of N-heptadecanoylglycine and other long-chain N-acylglycines, other deuterated or ¹³C-labeled internal standards can also be used. The selection of the most appropriate internal standard depends on the specific analyte and the analytical goals.

Internal StandardStructureKey Considerations
This compound C₁₉H₃₅D₂NO₃Ideal for N-heptadecanoylglycine. Minimal isotopic effect.
N-Palmitoylglycine-d2 C₁₈H₃₃D₂NO₃Shorter acyl chain (C16). May have slightly different retention time and extraction efficiency.
N-Stearoylglycine-d2 C₂₀H₃₇D₂NO₃Longer acyl chain (C18). May have slightly different retention time and extraction efficiency.
¹³C-labeled N-Acylglycines e.g., N-Heptadecanoylglycine-¹³C₂Generally considered the "gold standard" as they exhibit virtually identical chromatographic behavior to the analyte, minimizing the risk of differential matrix effects.[4] Often more expensive and less readily available than deuterated standards.

Key Considerations for Selection:

  • Structural Similarity: The internal standard should be as structurally similar to the analyte as possible to ensure comparable behavior during analysis.

  • Chromatographic Co-elution: Ideally, the internal standard should co-elute with the analyte to experience the same matrix effects. Deuterated standards may sometimes exhibit a slight shift in retention time (isotopic effect), which should be evaluated during method development.[5]

  • Isotopic Purity and Stability: The isotopic label should be stable and have high purity to prevent interference with the analyte signal. Deuterium atoms on exchangeable positions (e.g., -OH, -NH, -COOH) can be lost and replaced with hydrogen from the solvent, which should be avoided in the labeling position.[5]

Experimental Protocols

A robust and validated experimental protocol is crucial for reliable quantification. The following is a representative LC-MS/MS methodology for the analysis of long-chain N-acylglycines in a biological matrix (e.g., plasma or urine).

Sample Preparation
  • Spiking: To 100 µL of the biological sample, add a known amount of this compound internal standard solution.

  • Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column is typically used for the separation of N-acylglycines.

  • Mobile Phase: A gradient elution with water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.

Mandatory Visualization

Biosynthesis of N-Acylglycines

The following diagram illustrates the primary proposed pathway for the biosynthesis of long-chain N-acylglycines in mammalian systems.[1][6][7]

Biosynthesis of N-Acylglycines FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase NAcylglycine N-Acylglycine AcylCoA->NAcylglycine Glycine Glycine Glycine->NAcylglycine Glycine N-Acyltransferase (GLYAT) Quantitative Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

References

A Comparative Guide to Quantitative Assay Validation: Adhering to FDA and EMA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of quantitative assays is a critical cornerstone in drug development and scientific research, ensuring the reliability, reproducibility, and accuracy of data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of bioanalytical methods. This guide provides a comparative overview of these guidelines, presenting key performance characteristics, detailed experimental protocols, and a comparison of common assay platforms, using the quantification of the therapeutic monoclonal antibody infliximab (B1170848) as a practical example.

Key Performance Characteristics: A Harmonized Approach with Nuances

Both the FDA and EMA guidelines emphasize the evaluation of a core set of performance characteristics to ensure a bioanalytical method is fit for its intended purpose. While largely harmonized, some differences in terminology and specific recommendations exist.[1] The fundamental parameters for validation include:

  • Accuracy: The closeness of the mean test results to the true concentration of the analyte.

  • Precision: The closeness of agreement among a series of measurements from the same homogeneous sample. This is typically assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Specificity and Selectivity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to be accurate, precise, and linear.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision.

  • Robustness: The capacity of the assay to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for defined periods.

Comparison of Quantitative Assay Platforms for Infliximab

The choice of analytical platform is crucial for developing a robust and reliable quantitative assay. Here, we compare two widely used methods for the quantification of infliximab: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance CharacteristicELISA for InfliximabLC-MS/MS for InfliximabAlternative Methods (RIA, RGA)
Principle Antigen-antibody interaction with enzymatic detection.Separation by chromatography and detection by mass-to-charge ratio.Relies on radiolabeled antigens or reporter gene expression.
Specificity High, but can be susceptible to interference from anti-drug antibodies (ADAs).Very high, capable of distinguishing between the drug and its metabolites or interfering substances.Generally high, but can have limitations in distinguishing IgG subclasses (ELISA).
Sensitivity (LLOQ) Typically in the low µg/mL to ng/mL range.[2]Can achieve similar or better sensitivity than ELISA, down to the ng/mL range.[3]RIA and RGA can have lower limits of detection than ELISA (e.g., 0.07 µg/mL for RIA).[4]
Linear Range Generally narrower compared to LC-MS/MS.Wider linear dynamic range.[3]Variable depending on the specific assay format.
Precision (%CV) Intra- and inter-assay CVs are typically expected to be <15%.[5]Can achieve excellent precision with CVs often below 10%.RGA can show high reproducibility (CV ≤ 7%).[4]
Accuracy (% Recovery) Typically within 80-120% of the nominal concentration.High accuracy, with recovery values often close to 100%.Maximal inaccuracies for RIA and RGA have been reported around 39% and 24%, respectively.[4]
Throughput High, suitable for analyzing large numbers of samples in parallel.Generally lower throughput than ELISA due to sequential sample analysis.Throughput varies depending on the specific method.
Cost Generally lower cost per sample.Higher initial instrument cost and operational expenses.Can be more expensive and require specialized equipment (RIA).

Experimental Protocols for Key Validation Experiments

The following are generalized protocols for validating a quantitative assay. Specific details may vary depending on the analyte, matrix, and analytical platform.

Accuracy

Objective: To determine the closeness of the measured concentration to the true concentration.

Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high, spanning the expected range of the assay.

  • Analyze at least five replicates of each QC sample.

  • The experiment should be repeated on at least three different days to assess inter-day accuracy.

  • Calculate the mean concentration for each level and express it as a percentage of the nominal concentration (%Recovery).

Acceptance Criteria (FDA/EMA): The mean concentration should be within ±15% of the nominal value for each QC level (±20% for the LLOQ).

Precision

Objective: To assess the degree of scatter in the results from multiple analyses of the same sample.

Protocol:

  • Intra-assay Precision (Repeatability): Analyze a minimum of five replicates of each QC level (low, medium, high) in a single analytical run.

  • Inter-assay Precision (Intermediate Precision): Analyze the same QC samples on at least three different days with different analysts and/or equipment.

  • Calculate the coefficient of variation (%CV) for the concentrations measured at each level for both intra- and inter-assay precision.

Acceptance Criteria (FDA/EMA): The %CV should not exceed 15% for each QC level (20% for the LLOQ).[5]

Linearity and Range

Objective: To demonstrate a proportional relationship between the analyte concentration and the assay response over a defined range.

Protocol:

  • Prepare a series of calibration standards by spiking the matrix with known concentrations of the analyte. A minimum of five to eight non-zero concentrations is recommended.

  • Analyze the calibration standards in the same manner as the study samples.

  • Plot the response versus the nominal concentration and perform a linear regression analysis.

  • The range is defined by the concentrations of the lowest and highest calibration standards that meet the acceptance criteria for accuracy and precision.

Acceptance Criteria (FDA/EMA): The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).

Visualizing the Validation Workflow

A clear understanding of the assay validation workflow is essential for successful implementation. The following diagram illustrates the logical progression of the validation process.

Quantitative Assay Validation Workflow Quantitative Assay Validation Workflow AssayDevelopment Assay Development & Optimization ValidationProtocol Write Validation Protocol AssayDevelopment->ValidationProtocol PreValidation Pre-Validation Qualification ValidationProtocol->PreValidation Specificity Specificity & Selectivity PreValidation->Specificity Linearity Linearity & Range Specificity->Linearity AccuracyPrecision Accuracy & Precision Linearity->AccuracyPrecision LLOQ LLOQ Determination AccuracyPrecision->LLOQ Robustness Robustness LLOQ->Robustness Stability Stability Robustness->Stability ValidationReport Validation Report Stability->ValidationReport RoutineUse Routine Assay Use ValidationReport->RoutineUse TNF-alpha Signaling and Infliximab MoA TNF-alpha Signaling and Infliximab Mechanism of Action TNFa Soluble TNF-α TNFR TNF Receptor TNFa->TNFR Binds Cell Target Cell TNFR->Cell Signaling Intracellular Signaling (NF-κB, MAPK pathways) TNFR->Signaling Inflammation Pro-inflammatory Gene Expression Signaling->Inflammation Infliximab Infliximab Infliximab->TNFa Neutralizes

References

A Comparative Guide to N-Acylglycine Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of N-acylglycines (NAGs). N-acylglycines are a class of metabolites significant in diagnosing inborn errors of metabolism and understanding various physiological and pathological processes. The cross-validation of these quantification assays is crucial for ensuring data accuracy, reliability, and comparability across different studies and laboratories. This document outlines the performance of various assays, supported by experimental data from published studies, and provides detailed protocols to aid in methodological selection and implementation.

Methodology Overview

The quantification of N-acylglycines in biological matrices such as urine, plasma, and dried blood spots is predominantly achieved through chromatographic methods coupled with mass spectrometry. The most prevalent techniques include Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS methods often require derivatization of the analytes to increase their volatility.[1]

A critical aspect of developing and validating these methods is ensuring they meet stringent guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2]

Quantitative Performance Comparison

The following tables summarize the quantitative performance of different N-acylglycine quantification assays as reported in various studies. These parameters are essential for evaluating the suitability of a method for a specific research or clinical application. It is important to note that this data is compiled from individual studies and does not represent a direct inter-laboratory comparison.

Table 1: Performance of LC-MS/MS Methods for N-Acylglycine Analysis

ParameterMethod 1 (UPLC-MS/MS)[3]Method 2 (HPLC-ESI-MS/MS)[4]Method 3 (UPLC-MS/MS in DBS)[5]Method 4 (HPLC-MS/MS for N-Oleoyl Glycine)[6]
Linearity (Range) 0.1 to 100 µMNot Specified0.005 to 25.0 μM1–500 pmol
Correlation Coefficient (r²) > 0.99> 0.99Not SpecifiedNot Specified
Precision (CV) <15% (Intra- and Inter-day)< 10% (Within- and between-run)Not SpecifiedWithin ±20%
Accuracy/Recovery 80-120%90.2% - 109.3%Not Specified>90%
Lower Limit of Quantification (LLOQ) 0.1 µMNot SpecifiedNot Specified1 pmol
Limit of Detection (LOD) Not SpecifiedNot Specified0.005 µM for most analytesNot Specified

Table 2: Performance of GC-MS Methods for N-Acylglycine Analysis

ParameterMethod 1 (GC-NCI-MS)[7]
Linearity (Range) Not Specified
Correlation Coefficient (r²) Not Specified
Precision (CV) Not Specified
Accuracy/Recovery Not Specified
Limit of Quantification (LOQ) Not Specified
Limit of Detection (LOD) Not Specified

Note: Detailed quantitative performance data for GC-MS methods for a range of N-acylglycines was limited in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical assays. Below are summarized protocols for the primary methods discussed.

Protocol 1: UPLC-MS/MS for the Quantification of N-Acylglycines in Urine and Plasma[4]

This method is suitable for the simultaneous quantification of a panel of N-acylglycines.

Sample Preparation:

  • Urine:

    • Thaw urine samples at room temperature and vortex for 10 seconds.

    • Centrifuge at 4000 x g for 5 minutes.

    • In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of an internal standard working solution (e.g., n-Octanoylglycine-d2 in 50% methanol/water).

    • Vortex for 10 seconds and transfer to an autosampler vial.

  • Plasma:

    • Thaw plasma samples on ice.

    • In a clean microcentrifuge tube, add 50 µL of plasma.

    • Add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial.

Chromatography:

  • System: An Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Protocol 2: GC-MS for the Quantification of N-Acylglycines in Urine[1][8]

This method involves derivatization to increase the volatility of the N-acylglycines.

Sample Preparation and Derivatization:

  • Extraction: Acidify urine samples and extract with an organic solvent (e.g., ethyl acetate).

  • Derivatization: Evaporate the organic extract to dryness and derivatize the residue. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). This replaces active hydrogens on the carboxyl and amino groups with nonpolar silyl (B83357) groups.

    • Add the silylation reagent and a solvent (e.g., acetonitrile).

    • Heat the mixture to ensure complete derivatization.

Gas Chromatography:

  • System: A gas chromatograph with a mass selective detector.

  • Column: A capillary column suitable for separating derivatized organic acids (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium.

  • Temperature Program: An oven temperature gradient is used to separate the analytes.

Mass Spectrometry:

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.

Visualizations

Signaling Pathways

The biosynthesis of N-acylglycines involves several key enzymatic steps. The primary pathway involves the conjugation of an acyl-CoA with glycine (B1666218), catalyzed by glycine N-acyltransferase (GLYAT).[8][9] An alternative pathway involves the oxidation of N-acylethanolamines.[10] The degradation of N-acylglycines is primarily carried out by fatty acid amide hydrolase (FAAH).[9]

N_Acylglycine_Metabolism cluster_legend Legend FattyAcid Fatty Acid ACSL Acyl-CoA Synthetase (ACSL) FattyAcid->ACSL CoA-SH, ATP AcylCoA Acyl-CoA GLYAT Glycine N-Acyltransferase (GLYAT) AcylCoA->GLYAT Glycine Glycine Glycine->GLYAT NAcylglycine N-Acylglycine FAAH Fatty Acid Amide Hydrolase (FAAH) NAcylglycine->FAAH H2O NAcylethanolamine N-Acylethanolamine ADH Alcohol Dehydrogenase (ADH) NAcylethanolamine->ADH NAD+ NAcylglycinal N-Acylglycinal ALDH Aldehyde Dehydrogenase (ALDH) NAcylglycinal->ALDH NAD+ DegradationProducts Fatty Acid + Glycine ACSL->AcylCoA GLYAT->NAcylglycine CoA-SH ADH->NAcylglycinal NADH ALDH->NAcylglycine NADH FAAH->DegradationProducts Metabolite Metabolite KeyMetabolite N-Acylglycine Enzyme Enzyme

Caption: Biosynthesis and degradation pathways of N-acylglycines.

Experimental Workflow

The general workflow for the analysis of N-acylglycines involves sample collection, preparation, instrumental analysis, and data processing.

Experimental_Workflow SampleCollection Sample Collection (Urine, Plasma, DBS) SamplePreparation Sample Preparation (Extraction, Derivatization) SampleCollection->SamplePreparation InstrumentalAnalysis Instrumental Analysis (LC-MS/MS or GC-MS) SamplePreparation->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition DataProcessing Data Processing (Integration, Quantification) DataAcquisition->DataProcessing Results Results DataProcessing->Results

Caption: A generalized experimental workflow for N-acylglycine analysis.

References

A Comparative Guide to the Accuracy and Precision of N-Acylglycine Quantification with Stable Isotope Dilution

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of N-acylglycines (NAGs), a class of metabolites crucial for diagnosing inborn errors of metabolism and understanding various physiological and pathological processes, demands high accuracy and precision.[1] This guide provides a comprehensive comparison of analytical methods, with a focus on the robust and widely adopted stable isotope dilution (SID) technique coupled with mass spectrometry. The cross-validation of quantification assays is essential for ensuring data reliability and comparability across different studies and laboratories.[1]

Stable isotope dilution mass spectrometry has emerged as the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its ability to correct for matrix effects and variations in sample processing and instrument response.[2] This methodology involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest as an internal standard at the earliest stage of sample preparation.

Performance Comparison of Quantification Methods

The quantification of N-acylglycines is predominantly achieved through chromatographic methods coupled with mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] The use of stable isotope-labeled internal standards is a critical component of these methods to ensure high accuracy and precision.[2]

Below is a summary of the performance characteristics of N-acylglycine quantification methods, primarily focusing on stable isotope dilution LC-MS/MS.

ParameterStable Isotope Dilution LC-MS/MSOther Methods (e.g., GC-MS)
Linearity (R²) > 0.99[1][2]Linear over several orders of magnitude[4]
Accuracy/Recovery 90.2% - 109.3%[1][5]Method dependent, but generally high
Precision (CV%) < 15% (within- and between-run)[1][6]Reproducible[4]
Sensitivity (LLOQ) 0.1 µM to 5 nM[2][6]~5 ng/ml[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. The following sections outline a typical workflow for N-acylglycine quantification using stable isotope dilution LC-MS/MS.

Sample Preparation

The preparation of biological samples is a critical step to ensure the removal of interfering substances and the accurate quantification of N-acylglycines.

Urine Samples (Dilute-and-Shoot Method) [2]

  • Thaw urine samples at room temperature.

  • Vortex for 10 seconds.

  • Centrifuge at 4000 x g for 5 minutes.

  • In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of the internal standard working solution (e.g., n-Octanoylglycine-2,2-d2 in 50% methanol/water).

  • Vortex for 10 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Plasma Samples (Protein Precipitation) [2]

  • Thaw plasma samples on ice.

  • Vortex for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Dried Blood Spots (DBS) [7][8]

  • Punch two 3.2 mm DBS punches.

  • Extract acylglycines using an appropriate solvent.

  • Perform butylation using Butanol-HCl.

Derivatization

For some applications, particularly with GC-MS analysis, derivatization is necessary to improve the volatility and chromatographic properties of the N-acylglycines.[1][5] Common derivatization agents include n-butanol.[1][5] For LC-MS/MS, derivatization is often not required, simplifying the sample preparation process.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separation and detection of N-acylglycines are typically performed using a UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[1][2]

  • Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.[1]

  • Column: A reversed-phase column, such as a C18 column, is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid is typically employed.

  • Mass Spectrometry System: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.[2]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.[2]

Visualizing the Workflow and Principles

Diagrams can provide a clearer understanding of the analytical process and the underlying principles of the methodology.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Sample Add_IS Add Stable Isotope Internal Standard Sample->Add_IS Extraction Extraction / Precipitation Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Results Results Quantification->Results

A generalized experimental workflow for N-acylglycine quantification.

Stable_Isotope_Dilution Analyte Analyte of Interest (Endogenous) Combined Sample with Analyte and IS Analyte->Combined IS Stable Isotope-Labeled Internal Standard (Known Amount) IS->Combined Sample Biological Sample Sample->Analyte Processing Sample Preparation (Extraction, Cleanup) Combined->Processing Analysis LC-MS/MS Analysis Processing->Analysis Ratio Measure Peak Area Ratio (Analyte / IS) Analysis->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

The principle of stable isotope dilution for accurate quantification.

References

comparison of different mass spectrometry platforms for N-acylglycine analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-acylglycines (NAGs), a class of metabolites crucial for diagnosing inborn errors of metabolism and for monitoring metabolic pathways in drug development, relies on sensitive and robust analytical techniques.[1] Mass spectrometry (MS) coupled with chromatographic separation has become the gold standard for this purpose. This guide provides a comprehensive comparison of the most common MS platforms utilized for N-acylglycine analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a focus on different analyzer types including Triple Quadrupole (QQQ), Quadrupole Time-of-Flight (QTOF), and Orbitrap systems.

Quantitative Performance Comparison

The choice of a mass spectrometry platform for N-acylglycine analysis is often dictated by the specific requirements of the study, such as the need for high throughput, sensitivity, or structural elucidation. The following table summarizes the key quantitative performance characteristics of different MS platforms based on available data and general performance for small molecule analysis.

ParameterGC-MSLC-MS/MS (QQQ)LC-MS/MS (QTOF)LC-MS/MS (Orbitrap)
Linearity (R²)
> 0.99 (analyte dependent)> 0.99[2]> 0.99> 0.99
Accuracy / Recovery Analyte and derivatization dependent90.2% - 109.3%[2]HighHigh
Precision (CV) < 15%< 10%[2]< 15%< 15%
Lower Limit of Quantification (LLOQ) Analyte dependent, typically in the low µM to high nM range~ 0.1 µM[1]Generally in the low µM to high nM rangeGenerally in the low µM to high nM range
Throughput Lower due to derivatization and longer run timesHighHighHigh
Specificity Good, but can be limited by co-eluting speciesExcellent (with MRM)[1]Very Good (with high mass accuracy)Excellent (with high mass accuracy)
Derivatization Required YesNoNoNo

Experimental Protocols

Detailed and reproducible methodologies are critical for the successful quantification of N-acylglycines. Below are generalized protocols for the primary methods discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of N-acylglycines necessitates a derivatization step to increase the volatility of these compounds.

Sample Preparation (Urine):

  • Extraction: Acidify a urine sample and extract with an organic solvent (e.g., ethyl acetate).

  • Evaporation: Evaporate the organic extract to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS) and heat to form trimethylsilyl (B98337) (TMS) derivatives.

GC-MS Analysis:

  • Gas Chromatograph: A standard GC system equipped with a capillary column suitable for metabolite analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: Inject the derivatized sample into the GC inlet.

  • Separation: Employ a temperature gradient to separate the derivatized N-acylglycines.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer is commonly used. Data is typically acquired in full scan mode or selected ion monitoring (SIM) for targeted analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used technique for N-acylglycine analysis due to its high sensitivity, specificity, and throughput without the need for derivatization.[1]

Sample Preparation (Urine):

  • Thaw: Bring urine samples to room temperature.

  • Centrifuge: Spin down the samples to pellet any precipitate.

  • Dilution: Dilute the urine supernatant with a solution containing a stable isotope-labeled internal standard (e.g., in a water/methanol mixture).[1]

  • Transfer: Transfer the diluted sample to an autosampler vial for injection.

Sample Preparation (Plasma):

  • Thaw: Thaw plasma samples on ice.

  • Protein Precipitation: Add ice-cold acetonitrile (B52724) containing an internal standard to the plasma sample to precipitate proteins.[1]

  • Centrifuge: Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer: Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Analysis:

  • Liquid Chromatograph: An ultra-high performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) system.

  • Column: A reversed-phase column (e.g., C18) is typically used for separation.

  • Mobile Phases: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve ionization.

  • Mass Spectrometer:

    • Triple Quadrupole (QQQ): Operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification, offering high sensitivity and specificity.[1]

    • QTOF and Orbitrap: These high-resolution mass spectrometers (HRMS) can be used for both targeted and untargeted analysis. Data is acquired in full scan mode or targeted MS/MS modes.

Visualizations

Signaling Pathways and Workflows

To provide a clearer understanding of the analytical process, the following diagrams illustrate a typical experimental workflow for N-acylglycine analysis and the general concept of tandem mass spectrometry.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (Urine/Plasma) Extraction_Dilution Extraction / Dilution (with Internal Standard) Biological_Sample->Extraction_Dilution Protein_Precipitation Protein Precipitation (for Plasma) Extraction_Dilution->Protein_Precipitation if plasma Supernatant_Collection Supernatant Collection Extraction_Dilution->Supernatant_Collection if urine Centrifugation Centrifugation Protein_Precipitation->Centrifugation Centrifugation->Supernatant_Collection Chromatography Chromatographic Separation (GC or LC) Supernatant_Collection->Chromatography Mass_Spectrometry Mass Spectrometry (MS/MS) Chromatography->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized experimental workflow for N-acylglycine quantification.

Tandem_Mass_Spectrometry Ion_Source Ion Source Q1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Q1 q2 Collision Cell (Fragmentation) Q1->q2 Q3 Quadrupole 3 (Product Ion Selection) q2->Q3 Detector Detector Q3->Detector

Caption: Principle of tandem mass spectrometry (MS/MS) in a triple quadrupole instrument.

Concluding Remarks

The selection of a mass spectrometry platform for N-acylglycine analysis should be guided by the specific research question. For high-throughput, targeted quantification with excellent sensitivity and specificity, LC-MS/MS with a triple quadrupole mass spectrometer is the preferred method.[1] GC-MS provides a robust alternative, particularly for volatile N-acylglycines or when LC-MS/MS is unavailable, though it requires a derivatization step. High-resolution platforms like QTOF and Orbitrap offer the advantage of untargeted screening and retrospective data analysis, which can be valuable in discovery metabolomics, alongside their robust quantitative capabilities. For all platforms, the use of stable isotope-labeled internal standards is highly recommended to ensure data accuracy and precision.

References

A Comparative Guide to the Use of Surrogate Analytes for N-Acylglycine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-acylglycines (NAGs), a class of metabolites crucial for diagnosing inborn errors of metabolism and understanding various physiological processes, is paramount in clinical and research settings. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity. A key aspect of quantitative LC-MS/MS is the calibration strategy. This guide provides a comprehensive comparison of the conventional authentic analyte calibration method with the surrogate analyte approach for the quantification of N-acylglycines, supported by experimental data and detailed protocols.

Introduction to Calibration Strategies

Authentic Analyte Calibration: This is the most common approach where calibration curves are prepared by spiking a known concentration of the authentic N-acylglycine standard into a surrogate matrix (a matrix free of the analyte of interest). A stable isotope-labeled (SIL) internal standard is typically added to all samples, calibrators, and quality controls to correct for matrix effects and variability during sample processing.

Surrogate Analyte Calibration: In this method, a stable isotope-labeled version of the analyte is used as the calibrator (the "surrogate analyte") and is spiked into the actual biological matrix. This approach is particularly useful for endogenous compounds where an analyte-free matrix is difficult to obtain. A different SIL analog is then used as the internal standard.

Quantitative Performance Comparison

The following tables summarize the quantitative performance of N-acylglycine quantification assays. Table 1 presents data from a validated LC-MS/MS method using authentic analyte calibration. Table 2 outlines the expected performance and validation parameters for a surrogate analyte approach, based on regulatory guidelines and studies on other endogenous compounds, as direct comparative data for a wide range of N-acylglycines is not extensively available in the literature.

Table 1: Performance of Authentic Analyte Calibration for N-Acylglycine Quantification [1][2]

ParameterPerformance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 µM
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery 90.2% - 109.3%
Matrix Effect Minimal ion suppression or enhancement

Table 2: Expected Performance and Key Validation Parameters for Surrogate Analyte Calibration

ParameterExpected Performance/Validation Requirement
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Dependent on analyte and instrumentation
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Parallelism Demonstrated equivalence between the surrogate and authentic analyte response
Response Factor Consistent response factor between surrogate and authentic analyte

Experimental Protocols

A detailed methodology is crucial for the successful implementation of either calibration strategy.

Protocol 1: Authentic Analyte Calibration with SIL Internal Standard [1]

1. Sample Preparation (Plasma):

  • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing the stable isotope-labeled internal standard (e.g., n-Octanoylglycine-d2).
  • Vortex for 30 seconds to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

  • System: UPLC system coupled to a triple quadrupole mass spectrometer.
  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
  • Ionization: Electrospray ionization (ESI) in positive ion mode.
  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for each N-acylglycine and the SIL internal standard.

3. Calibration:

  • Prepare a series of calibration standards by spiking known concentrations of authentic N-acylglycine standards into a surrogate matrix (e.g., charcoal-stripped plasma or a synthetic matrix).
  • Process the calibration standards alongside the samples.
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Protocol 2: Surrogate Analyte Calibration

1. Sample Preparation (Plasma):

  • To 50 µL of plasma, add a known concentration of a stable isotope-labeled internal standard (different from the surrogate analyte).
  • Perform protein precipitation with 200 µL of ice-cold acetonitrile.
  • Vortex and centrifuge as described in Protocol 1.
  • Transfer the supernatant for analysis.

2. LC-MS/MS Analysis:

  • The LC-MS/MS system and conditions would be similar to Protocol 1.
  • MRM transitions for the authentic N-acylglycine, the surrogate analyte (calibrator), and the SIL internal standard must be optimized.

3. Calibration:

  • Prepare a series of calibration standards by spiking known concentrations of the surrogate analyte (e.g., ¹³C, ¹⁵N-labeled N-acylglycine) into the authentic biological matrix (e.g., pooled human plasma).
  • Process the calibration standards with the samples.
  • Construct a calibration curve by plotting the peak area ratio of the surrogate analyte to the internal standard against its concentration.
  • The concentration of the endogenous N-acylglycine in the samples is then determined from this calibration curve.

4. Validation of Parallelism:

  • A critical step in the surrogate analyte approach is to demonstrate parallelism, which ensures that the surrogate analyte behaves identically to the authentic analyte in the matrix.
  • This can be assessed by comparing the slopes of the calibration curve of the surrogate analyte in the matrix with the standard addition curve of the authentic analyte in the matrix. The slopes should be within a pre-defined acceptance criterion (e.g., ±15%).

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the analytical process, the following diagrams illustrate the biosynthesis of N-acylglycines and a typical experimental workflow.

Biosynthesis of N-Acylglycines FattyAcid Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase NAcylglycine N-Acylglycine AcylCoA->NAcylglycine Glycine Glycine Glycine->NAcylglycine Glycine N-Acyltransferase (GLYAT) Experimental Workflow for N-Acylglycine Quantification Sample Biological Sample (Plasma/Urine) Spike Spike Internal Standard Sample->Spike Extraction Protein Precipitation / Extraction Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing Analysis->Data Quantification Quantification Data->Quantification

References

Safety Operating Guide

Proper Disposal of N-(1-Oxoheptadecyl)glycine-d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of N-(1-Oxoheptadecyl)glycine-d2, a deuterated glycine (B1666218) derivative.

I. Hazard Assessment and Waste Classification

Before initiating any disposal procedures, it is essential to determine the hazard classification of this compound.

  • Consult Available Safety Data Sheets: Review the SDS for structurally similar, non-deuterated compounds or the parent compound, N-(1-Oxoheptadecyl)glycine. While not identical, these documents can provide valuable insights into potential hazards. For instance, the SDS for similar glycine derivatives may indicate low toxicity.[1]

  • Institutional EHS Consultation: Contact your institution's EHS department. They are the definitive resource for classifying chemical waste and will provide specific instructions for disposal based on their evaluation.

  • Assume Non-Hazardous unless Otherwise Specified: In the absence of data suggesting otherwise, this compound can likely be handled as a non-hazardous chemical waste. However, this should be confirmed with your EHS department.[2][3]

II. Waste Segregation and Container Management

Proper segregation and containment are critical to prevent accidental reactions and ensure safe handling.

  • Dedicated Waste Container: Use a clearly labeled, dedicated container for the collection of this compound waste.

  • Labeling: The label should include the full chemical name, "this compound," and indicate that it is "Non-Hazardous Waste for Disposal."

  • Container Compatibility: Ensure the container is made of a material compatible with the chemical. For a solid powder, a securely sealed plastic or glass container is appropriate.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially hazardous waste such as solvents or corrosive materials.[4]

III. Disposal Procedures

Once the waste is properly classified and segregated, follow these step-by-step disposal procedures.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Lab coat

  • Gloves

Step 2: Preparing for Disposal

  • Solid Waste: If the compound is in solid form, ensure it is in a securely closed and properly labeled container as described in Section II.

  • Solutions: If the compound is in a solution, the disposal route will depend on the solvent.

    • Aqueous Solutions: If dissolved in water and deemed non-hazardous, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water. However, this must be approved by your institution's EHS department. [5][6]

    • Organic Solvents: If dissolved in an organic solvent, it must be disposed of as hazardous chemical waste, following your institution's specific procedures for solvent waste.

Step 3: Final Disposal

  • Non-Hazardous Solid Waste: For the solid form, once securely containerized and labeled, transfer the waste to the designated non-hazardous chemical waste collection area in your laboratory or facility.

  • EHS Collection: Your institution's EHS department will then collect the waste for final disposal.[7]

The logical workflow for the disposal of this compound is illustrated in the diagram below.

Start Start: Have this compound waste Assess_Hazard 1. Hazard Assessment Start->Assess_Hazard Consult_SDS Review SDS of similar compounds Assess_Hazard->Consult_SDS Contact_EHS Consult Institutional EHS Dept. Assess_Hazard->Contact_EHS Classify_Waste 2. Classify Waste Consult_SDS->Classify_Waste Contact_EHS->Classify_Waste Is_Hazardous Hazardous? Classify_Waste->Is_Hazardous Segregate_Non_Hazardous 3. Segregate as Non-Hazardous Waste Is_Hazardous->Segregate_Non_Hazardous No Segregate_Hazardous Follow Hazardous Waste Protocol Is_Hazardous->Segregate_Hazardous Yes Containerize 4. Use Labeled, Compatible Container Segregate_Non_Hazardous->Containerize Hazardous_Waste_Disposal Dispose as Hazardous Solvent Waste Segregate_Hazardous->Hazardous_Waste_Disposal Disposal_Decision 5. Determine Disposal Route Containerize->Disposal_Decision Solid_Waste Solid Disposal_Decision->Solid_Waste Form Aqueous_Solution Aqueous Solution Disposal_Decision->Aqueous_Solution Form Organic_Solution Organic Solvent Solution Disposal_Decision->Organic_Solution Form EHS_Pickup_Solid Transfer to Non-Hazardous Waste Collection Solid_Waste->EHS_Pickup_Solid Sewer_Disposal Sewer Disposal (EHS Approval Required) Aqueous_Solution->Sewer_Disposal Organic_Solution->Hazardous_Waste_Disposal End End: Waste Disposed EHS_Pickup_Solid->End Sewer_Disposal->End Hazardous_Waste_Disposal->End

Caption: Disposal workflow for this compound.

IV. Quantitative Data Summary

As no specific SDS is available for this compound, quantitative data regarding toxicity, environmental impact, and exposure limits are not available. The following table summarizes general guidelines for the disposal of non-hazardous laboratory waste.

ParameterGuidelineSource
Sewer Disposal Limit (Liquids) Up to 5 gallons per discharge (if approved)[5]
Sewer Disposal Limit (Solids) Up to 1 kilogram (if water-soluble and approved)[5]
pH Range for Sewer Disposal 5 - 9[5]

Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal protocols provided by your institution's Environmental Health and Safety department.

References

Essential Safety and Logistical Information for Handling N-(1-Oxoheptadecyl)glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Based on available data for similar compounds, N-(1-Oxoheptadecyl)glycine-d2 is expected to have a low hazard profile. However, as with any chemical, appropriate precautions should be taken to minimize exposure. The primary risks are associated with inhalation, skin, and eye contact.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentSpecifications and Standards
Eye and Face Protection Safety glasses with side shields or gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for good protection against both dry and liquid chemicals.[1][3][4] Gloves should be inspected before use and replaced regularly.
Body Protection Laboratory coatA clean, dry lab coat that covers the arms should be worn.[1][5]
Respiratory Protection Not generally required under normal use with adequate ventilation.In situations where dust formation is likely, a NIOSH-approved respirator with a particle filter is recommended.[1][3][6] For significant exposure or in case of fire, a self-contained breathing apparatus (SCBA) is necessary.[1][6]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Experimental Protocols: Handling and Disposal

Handling Procedures:

  • Preparation: Ensure a well-ventilated area, such as a chemical fume hood, is used for handling the compound, especially when dealing with powders to minimize dust inhalation.[5][6]

  • Personal Protective Equipment (PPE) Donning:

    • Put on a lab coat.

    • Wear safety glasses with side shields or goggles.

    • Don chemical-resistant gloves.

  • Weighing and Transfer:

    • Handle the compound carefully to avoid creating dust.

    • Use appropriate tools (e.g., spatula, weigh paper) for transfer.

    • Close the container tightly after use.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

    • Clean the work area to remove any residual chemical.

Disposal Plan:

  • Waste Segregation: Do not dispose of this compound down the drain or in regular trash.

  • Waste Collection: Place waste this compound and any contaminated materials (e.g., gloves, weigh paper) into a clearly labeled, sealed container for chemical waste.[1]

  • Licensed Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[5][6]

Emergency Procedures

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[6]

Visual Workflow for Safe Handling

The following diagram outlines the decision-making process and procedural steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Assess Hazards B Select & Don PPE A->B C Work in Ventilated Area B->C D Weigh & Transfer Compound C->D E Close Container D->E F Clean Work Area E->F G Wash Hands F->G H Segregate Waste G->H I Dispose via Licensed Service H->I

Caption: Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.